Deoxycytidine
Description
Significance of 2'-Deoxycytidine (B1670253) as a Deoxyribonucleoside
2'-Deoxycytidine is a fundamental molecule in the realm of biology, classified as a deoxyribonucleoside. wikipedia.org A deoxyribonucleoside is composed of a nitrogenous base and a deoxyribose sugar. In the case of 2'-deoxycytidine, the nitrogenous base is cytosine, a pyrimidine (B1678525), which is linked to a deoxyribose sugar molecule. drugbank.com The "2'-deoxy" designation indicates that the hydroxyl group at the 2' position of the ribose sugar has been removed, a key feature that distinguishes deoxyribonucleosides from ribonucleosides. wikipedia.org
The primary significance of 2'-deoxycytidine lies in its role as a monomeric unit, or a building block, for deoxyribonucleic acid (DNA). wikipedia.orgwikipedia.org DNA is the principal carrier of genetic information in all living organisms, from bacteria to humans. hmdb.ca The sequence of these deoxyribonucleosides, including 2'-deoxycytidine, within a DNA polymer encodes the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses.
Within the cell, 2'-deoxycytidine can be phosphorylated by the enzyme deoxycytidine kinase to form this compound monophosphate (dCMP). wikipedia.orgebi.ac.uk This phosphorylation is a critical step, as dCMP is a direct precursor for DNA synthesis. wikipedia.org Further phosphorylation events convert dCMP into this compound diphosphate (B83284) (dCDP) and this compound triphosphate (dCTP). hmdb.ca It is the triphosphate form, dCTP, that is directly incorporated into the growing DNA chain during replication.
The availability and metabolism of 2'-deoxycytidine and its phosphorylated derivatives are tightly regulated within the cell to ensure the fidelity of DNA replication and repair. The cell utilizes two main pathways for the synthesis of pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway. ontosight.aimicrobenotes.com The de novo pathway synthesizes pyrimidine nucleotides from simpler precursor molecules. davuniversity.org The salvage pathway recycles pyrimidine bases and nucleosides, like 2'-deoxycytidine, that result from the breakdown of DNA and RNA. ontosight.aithesciencenotes.com This recycling mechanism is an efficient way for the cell to conserve energy and resources. ontosight.ai
Overview of 2'-Deoxycytidine's Fundamental Role in Nucleic Acid Structure and Function
2'-Deoxycytidine is an integral component of the structure and function of deoxyribonucleic acid (DNA). As one of the four essential deoxyribonucleosides, its presence and properties are critical for the stability, replication, and informational content of the genetic material.
Structural Role:
The structure of DNA is famously a double helix, where two polynucleotide chains are coiled around each other. The backbone of each chain is composed of alternating deoxyribose sugars and phosphate (B84403) groups. Attached to each sugar is one of the four nitrogenous bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), or thymine (B56734) (T). 2'-Deoxycytidine provides the cytosine base to this structure.
A key principle governing the structure of the DNA double helix is the specific pairing of the bases, a concept elucidated by Erwin Chargaff and later integral to the Watson-Crick model of DNA. wikipedia.orgck12.org Chargaff's rules state that the amount of adenine is equal to the amount of thymine, and the amount of guanine is equal to the amount of cytosine. wikipedia.orgthesciencenotes.com This is because adenine on one strand always pairs with thymine on the opposite strand, and guanine always pairs with cytosine. thesciencenotes.com
The pairing between guanine and cytosine, which is provided by 2'-deoxycytidine, is established through three hydrogen bonds. thesciencenotes.com This is in contrast to the two hydrogen bonds formed between adenine and thymine. thesciencenotes.com The greater number of hydrogen bonds in a guanine-cytosine (G-C) pair contributes to a higher thermal stability of the DNA double helix compared to an adenine-thymine (A-T) pair. Consequently, regions of DNA with a higher G-C content are more resistant to denaturation.
Functional Role:
The primary function of 2'-deoxycytidine is its participation in the storage of genetic information. The sequence of the four bases along the DNA strand, including cytosine, constitutes the genetic code. This code is transcribed into messenger RNA (mRNA) and then translated into the sequence of amino acids that make up proteins, which in turn carry out most of the cell's functions.
During DNA replication, the enzyme DNA polymerase reads the parental DNA strands and synthesizes new complementary strands. It is the triphosphate form, this compound triphosphate (dCTP), that serves as the substrate for DNA polymerase. The enzyme recognizes the guanine on the template strand and incorporates a dCTP opposite to it, ensuring the fidelity of the newly synthesized DNA molecule.
The process of DNA synthesis is not only crucial for replication but also for DNA repair mechanisms. Various forms of DNA damage are continuously repaired by cellular machinery, which often involves the removal and replacement of damaged nucleotides, including 2'-deoxycytidine.
Furthermore, derivatives of 2'-deoxycytidine play important roles in epigenetic regulation. For instance, the methylation of the cytosine base within a CpG dinucleotide (a cytosine followed by a guanine) to form 5-methylcytosine (B146107) is a key epigenetic mark that can influence gene expression.
Historical Context of 2'-Deoxycytidine Research and Discovery
The journey to understanding 2'-deoxycytidine is intrinsically linked to the broader history of nucleic acid research. The initial discovery of "nuclein" by Friedrich Miescher in 1869 from the nuclei of white blood cells marked the beginning of this scientific endeavor. However, it took several more decades to elucidate the chemical nature of these molecules.
By the early 20th century, scientists had identified the fundamental components of nucleic acids: the nitrogenous bases (purines and pyrimidines), a pentose (B10789219) sugar, and a phosphate group. uomus.edu.iq The distinction between ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) was made based on the type of sugar they contained – ribose in RNA and deoxyribose in DNA. uomus.edu.iq This led to the identification of the four bases in DNA: adenine, guanine, cytosine, and thymine.
A pivotal moment in the history of 2'-deoxycytidine research came with the work of Erwin Chargaff in the late 1940s. wikipedia.org Through careful analysis of the base composition of DNA from various species, Chargaff established his famous rules. ck12.orglibretexts.org His finding that the amount of cytosine was approximately equal to the amount of guanine was a crucial clue that hinted at the base pairing rules within the DNA structure. wikipedia.orgthesciencenotes.com
The culmination of this early research was the proposal of the double helix model of DNA by James Watson and Francis Crick in 1953. libretexts.org Their model, which incorporated Chargaff's rules, provided a clear structural framework for how 2'-deoxycytidine, through its cytosine base, pairs with guanine on the opposing DNA strand. vanderbilt.edu
Following the establishment of the DNA structure, research on 2'-deoxycytidine and other nucleosides intensified. The direct chemical synthesis of 2'-deoxycytidine was a significant achievement, with notable contributions from researchers like Jack J. Fox and his colleagues, who published on its synthesis in the early 1960s. acs.org
In the latter half of the 20th century and into the 21st, research on 2'-deoxycytidine has expanded into various fields. Its role in DNA synthesis and repair has been extensively studied. nih.gov Furthermore, the development of analogs of 2'-deoxycytidine has been a major focus in medicinal chemistry. For example, 5-aza-2'-deoxycytidine (Decitabine) was synthesized in the 1960s and later identified as a DNA hypomethylating agent with anticancer properties. sigmaaldrich.comoncopedia.wikioup.com Other analogs, such as 2',2'-difluoro-2'-deoxycytidine (Gemcitabine), have also been developed and investigated for their therapeutic potential. aacrjournals.orgnih.gov
The study of 2'-deoxycytidine and its derivatives continues to be an active area of research, with ongoing investigations into its role in various cellular processes and its potential applications in medicine. nih.govnih.govnih.gov
Interactive Data Tables
Table 1: Properties of 2'-Deoxycytidine
| Property | Value |
| Chemical Formula | C₉H₁₃N₃O₄ |
| Molar Mass | 227.22 g/mol biosynth.com |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one wikipedia.org |
| Synonyms | This compound, Cytosine deoxyriboside medchemexpress.com |
| Melting Point | 201.00 °C biosynth.com |
| CAS Number | 951-77-9 biosynth.com |
Table 2: Key Enzymes in 2'-Deoxycytidine Metabolism
| Enzyme | Function |
| This compound kinase | Phosphorylates 2'-deoxycytidine to dCMP. wikipedia.orgebi.ac.uk |
| Cytidine (B196190) deaminase | Can deaminate cytidine and this compound. microbenotes.com |
| Thymidylate synthase | Involved in the pathway that can convert dUMP (derived from dCMP) to dTMP. wikipedia.org |
| DNA polymerase | Incorporates dCTP into the growing DNA strand. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-SHYZEUOFSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
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Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
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Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883620 | |
| Record name | Cytidine, 2'-deoxy- | |
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Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Deoxycytidine | |
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Solubility |
870 mg/mL | |
| Record name | Deoxycytidine | |
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CAS No. |
951-77-9, 56905-41-0 | |
| Record name | Deoxycytidine | |
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| Record name | Deoxycytidine | |
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| Record name | Cytidine, 2'-deoxy-, labeled with tritium | |
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| Record name | 2'-Deoxycytidine | |
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| Record name | Deoxycytidine | |
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Melting Point |
207 - 210 °C | |
| Record name | Deoxycytidine | |
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Biosynthesis and Metabolic Pathways of 2 Deoxycytidine
De Novo Synthesis Pathways of Deoxycytidine Monophosphate (dCMP)
The de novo synthesis of this compound monophosphate (dCMP) is a multi-step enzymatic process. ontosight.ai It begins with the formation of cytidine (B196190) triphosphate (CTP) from uridine (B1682114) triphosphate (UTP) through the action of CTP synthetase. biologyonline.com Subsequently, ribonucleotide reductase (RNR) catalyzes the reduction of cytidine diphosphate (B83284) (CDP) to this compound diphosphate (dCDP). researchgate.net This conversion of ribonucleotides to deoxyribonucleotides is a critical control point in DNA synthesis. ontosight.ai Finally, dCDP is dephosphorylated to yield dCMP. ontosight.ai
Enzymatic Regulation of De Novo Synthesis
The de novo synthesis pathway is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA replication and repair. tandfonline.com Ribonucleotide reductase (RNR), a key enzyme in this process, is subject to complex allosteric regulation. tandfonline.com Its activity is controlled by the binding of nucleotide effectors to two different allosteric sites: the specificity site and the activity site. tandfonline.com
The binding of ATP or dATP to the specificity site stimulates the reduction of UDP and CDP, while the binding of dTTP or dGTP promotes the reduction of GDP and ADP, respectively. tandfonline.com This intricate mechanism ensures a balanced output of all four deoxyribonucleotides. tandfonline.com
Another crucial regulatory enzyme is dCMP deaminase, which converts dCMP to deoxyuridine monophosphate (dUMP), a precursor for thymidine (B127349) triphosphate (dTTP). researchgate.netontosight.ai The activity of dCMP deaminase is allosterically activated by dCTP and inhibited by dTTP, thus controlling the ratio of cellular dCTP to dTTP. researchgate.net
Salvage Pathways of 2'-Deoxycytidine (B1670253) and its Nucleotide Derivatives
The salvage pathway provides an alternative route for the synthesis of deoxyribonucleotides, utilizing preformed nucleosides like 2'-deoxycytidine. ontosight.ai This pathway is particularly important in certain cell types and under conditions where de novo synthesis is insufficient. ontosight.aitandfonline.com The primary enzyme in this pathway is this compound kinase (dCK). ontosight.ai
2'-Deoxycytidine Kinase (dCK) Activity and Regulation
This compound kinase (dCK) is a pivotal enzyme that catalyzes the phosphorylation of 2'-deoxycytidine to this compound monophosphate (dCMP). wikipedia.org This is the rate-limiting step in the salvage of this compound. researchgate.netpnas.org dCK exhibits broad substrate specificity, as it can also phosphorylate other deoxyribonucleosides, including deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). wikipedia.orgresearchgate.net
The regulation of dCK activity is complex and occurs at multiple levels. Reversible phosphorylation appears to play a significant role. nih.gov For instance, treatment with certain protein kinase inhibitors, such as genistein (B1671435) and inhibitors of the MAPK/ERK pathway, has been shown to increase basal dCK activity. nih.gov Conversely, protein phosphatase-2A (PP2A) can reverse the activation of dCK. nih.gov The enzyme's activity can also be influenced by cellular stress, with genotoxic agents and irradiation leading to an increase in dCK activity, likely as a compensatory mechanism to provide deoxynucleotides for DNA repair. researchgate.net
| Regulatory Factor | Effect on dCK Activity | Reference |
| Genistein (protein tyrosine kinase inhibitor) | Increase | nih.gov |
| AG-490 (JAK2/JAK3 inhibitor) | Increase | nih.gov |
| PD-98059 (MAPK/ERK pathway inhibitor) | Increase | nih.gov |
| U-0126 (MAPK/ERK pathway inhibitor) | Increase | nih.gov |
| Okadaic Acid (PP2A inhibitor) | Increase | nih.gov |
| Staurosporine | Reduction of CdA-induced activation | nih.gov |
| H-7 | Reduction of CdA-induced activation | nih.gov |
| Genotoxic agents (e.g., aphidicolin, etoposide) | Increase | researchgate.net |
| γ-Irradiation and UV-C irradiation | Increase | researchgate.net |
| Protein Phosphatase-2A (PP2A) | Decrease (reverses activation) | nih.gov |
| Oxidized glutathione (B108866) (GSSG) | Increased activity via glutathionylation | nih.gov |
| Hydrogen peroxide | Reduced cellular expression, but activity not affected at ≤ 4 mM | nih.gov |
| Nucleoside analogs (araC, dFdC) | Increased dCK protein, but decreased activity | nih.gov |
| Doxorubicin (B1662922) | Downregulation | nih.gov |
The expression of dCK is tissue-specific, with the highest levels found in lymphoid tissues such as the thymus, spleen, lymph nodes, and bone marrow. researchgate.net Intermediate expression is observed in the lungs, colon, and placenta, while very low levels are present in differentiated tissues like the brain, liver, kidney, and muscle. researchgate.net The human dCK gene is located on chromosome 4 and spans over 34 kilobases, consisting of 7 exons. nih.gov
Regarding its subcellular location, native dCK is predominantly found in the cytoplasm. nih.gov However, under conditions of overexpression, it can also be localized to the nucleus, suggesting the existence of a cytoplasmic retention mechanism that may be important for regulating the salvage pathway. nih.gov Some studies have reported nuclear staining, but this is generally observed in cells with very high levels of dCK protein. aacrjournals.org
This compound kinase plays a critical role in the activation of numerous nucleoside analogs used in anticancer and antiviral therapies. ontosight.ainovocib.com These drugs, which are structurally similar to natural nucleosides, are converted into their pharmacologically active triphosphate forms through phosphorylation, with the initial phosphorylation step being catalyzed by dCK. researchgate.netpatsnap.com Examples of such drugs include cytarabine (B982), gemcitabine (B846), cladribine, and fludarabine. novocib.com Consequently, a deficiency in dCK activity is associated with resistance to these chemotherapeutic agents. wikipedia.orggenecards.org
Other Salvage Enzymes (e.g., Deoxyguanosine Kinase, Thymidine Kinase)
Deoxyguanosine Kinase (dGK): This enzyme is primarily located in the mitochondria and is responsible for the phosphorylation of purine (B94841) deoxyribonucleosides. genecards.org Although its main substrates are deoxyguanosine and deoxyadenosine, it can also phosphorylate certain nucleoside analogs. genecards.orgasm.org dGK is crucial for maintaining the mitochondrial DNA pool. embopress.org
Thymidine Kinase (TK): There are two main forms of thymidine kinase: the cytosolic TK1 and the mitochondrial TK2. spandidos-publications.com
TK1 has a strict substrate specificity for thymidine and its expression is tightly regulated in a cell-cycle-dependent manner, peaking during the S phase. spandidos-publications.comiiarjournals.org
TK2 , on the other hand, has a broader substrate specificity and can also phosphorylate this compound and deoxyuridine. spandidos-publications.com Unlike TK1, the activity of TK2 is not cell-cycle regulated. spandidos-publications.com Both TK1 and TK2 activities have been shown to increase following γ-irradiation, suggesting their involvement in DNA repair processes. spandidos-publications.com
| Enzyme | Primary Substrates | Cellular Localization | Cell Cycle Regulation | Reference |
| This compound Kinase (dCK) | This compound, Deoxyadenosine, Deoxyguanosine | Primarily Cytoplasm | Disputed, can be cell-type dependent | researchgate.netnih.govcore.ac.uk |
| Deoxyguanosine Kinase (dGK) | Deoxyguanosine, Deoxyadenosine | Mitochondria | Not explicitly cell-cycle regulated | genecards.org |
| Thymidine Kinase 1 (TK1) | Thymidine | Cytosol | S-phase specific | spandidos-publications.comiiarjournals.org |
| Thymidine Kinase 2 (TK2) | Thymidine, this compound, Deoxyuridine | Mitochondria | Not cell-cycle regulated | spandidos-publications.com |
Conversion of 2'-Deoxycytidine to Monophosphate (dCMP), Diphosphate (dCDP), and Triphosphate (dCTP)
2'-Deoxycytidine is first phosphorylated to 2'-deoxycytidine monophosphate (dCMP). ebi.ac.ukwikipedia.orghmdb.ca This initial step is catalyzed by this compound kinase. hmdb.canih.gov Subsequently, dCMP is converted to 2'-deoxycytidine diphosphate (dCDP) by the enzyme UMP-CMP kinase. hmdb.ca The final phosphorylation step, from dCDP to 2'-deoxycytidine triphosphate (dCTP), is carried out by nucleoside diphosphate kinase. ontosight.aiontosight.ai This sequential phosphorylation ensures a controlled supply of dCTP, a crucial building block for DNA replication and repair. ontosight.aiontosight.ai
Role of dCMP Deaminase in dCMP Conversion to dUMP
Deoxycytidylate deaminase (dCMP deaminase) plays a pivotal role in nucleotide metabolism by catalyzing the deamination of dCMP to form deoxyuridine monophosphate (dUMP). ontosight.aiwikigenes.orgontosight.ai This reaction is a critical juncture, diverting a cytidine-based nucleotide into the pathway for synthesizing thymidine nucleotides, which are essential for DNA synthesis. ontosight.aiwikigenes.org In eukaryotes and gram-positive bacteria, this conversion represents the primary route for dUMP production. oup.com The resulting dUMP serves as the direct precursor for deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to dTTP for incorporation into DNA. oup.comdrugbank.com
Allosteric Regulation of dCMP Deaminase by dCTP and dTTP
The activity of dCMP deaminase is intricately regulated by the levels of other nucleotides, ensuring a balanced supply of pyrimidine (B1678525) deoxyribonucleotides for DNA synthesis. researchgate.net Specifically, the enzyme is allosterically activated by dCTP and inhibited by deoxythymidine triphosphate (dTTP). researchgate.netnih.govrcsb.orgresearchgate.netresearchgate.net This means that when dCTP levels are high, dCMP deaminase activity is stimulated, leading to increased production of dUMP and subsequently dTTP. researchgate.netresearchgate.net Conversely, high levels of dTTP act as a negative feedback inhibitor, slowing down its own production by inhibiting dCMP deaminase. researchgate.netnih.gov This reciprocal regulation helps maintain the appropriate ratio of dCTP to dTTP, which is crucial for the fidelity of DNA replication. researchgate.net The binding sites for the activator (dCTP) and the inhibitor (dTTP) are the same on the enzyme. rcsb.orgresearchgate.net
Conversion of dCDP to dCTP for DNA Polymerase Activity
The final step in the synthesis of the immediate precursor for DNA polymerase is the conversion of this compound diphosphate (dCDP) to this compound triphosphate (dCTP). This reaction is catalyzed by the enzyme nucleoside diphosphate kinase. ontosight.aiontosight.ai The resulting dCTP, along with dATP, dGTP, and dTTP, is one of the four essential building blocks that DNA polymerase incorporates into a growing DNA strand during replication and repair. ontosight.ai
Table 1: Key Enzymes in 2'-Deoxycytidine Phosphorylation and Conversion
| Enzyme | Substrate | Product | Function |
|---|---|---|---|
| This compound Kinase | 2'-Deoxycytidine | dCMP | Initial phosphorylation |
| UMP-CMP Kinase | dCMP | dCDP | Second phosphorylation |
| Nucleoside Diphosphate Kinase | dCDP | dCTP | Final phosphorylation for DNA synthesis |
| dCMP Deaminase | dCMP | dUMP | Conversion for thymidine nucleotide synthesis |
Catabolism and Inactivation Pathways
Cytidine Deaminase (CDA) and this compound Monophosphate Deaminase (dCMP Deaminase) in Inactivation
Cytidine deaminase (CDA) is a key enzyme in the catabolism of 2'-deoxycytidine. atlasgeneticsoncology.orggenecards.org It catalyzes the hydrolytic deamination of 2'-deoxycytidine to 2'-deoxyuridine. atlasgeneticsoncology.orggenecards.orgmdpi.com This conversion effectively inactivates the nucleoside, preventing its entry into the phosphorylation pathway to form dCTP. aacrjournals.orgnih.gov Similarly, this compound monophosphate (dCMP) deaminase also plays an inactivating role by converting dCMP to dUMP, thereby diverting the molecule away from the pathway leading to dCTP. wikigenes.orgmdpi.comresearchgate.net Both enzymes are crucial in the metabolism and inactivation of several cytidine analog drugs used in chemotherapy. atlasgeneticsoncology.orgmdpi.com
Impact of Cytidine Transporters on 2'-Deoxycytidine Metabolism
Table 2: Enzymes and Transporters in 2'-Deoxycytidine Catabolism and Transport
| Component | Function | Impact on 2'-Deoxycytidine Metabolism |
|---|---|---|
| Cytidine Deaminase (CDA) | Deaminates 2'-deoxycytidine to 2'-deoxyuridine | Inactivates the nucleoside, preventing phosphorylation. |
| dCMP Deaminase | Deaminates dCMP to dUMP | Diverts the monophosphate from dCTP synthesis. |
| Nucleoside Transporters (NTs) | Mediate uptake of 2'-deoxycytidine into cells | Regulates the intracellular availability for metabolic pathways. |
Biological Functions and Cellular Processes Involving 2 Deoxycytidine
Role in DNA Synthesis and Replication Fidelity
2'-Deoxycytidine (B1670253) is a fundamental component in the synthesis of DNA, where its precise incorporation is essential for the accurate replication of the genetic code.
2'-Deoxycytidine 3',5'-diphosphate is a nucleotide derivative that serves as a crucial building block in the enzymatic synthesis of DNA. ontosight.aievitachem.com The structure of this molecule consists of a cytosine base linked to a deoxyribose sugar, which in turn is connected to a diphosphate (B83284) group at the 3' and 5' positions of the sugar. ontosight.ai This specific arrangement is vital for its function in nucleic acid metabolism. ontosight.ai During DNA synthesis, DNA polymerases utilize the triphosphate form, 2'-deoxycytidine 5'-triphosphate (dCTP), incorporating the 2'-deoxycytidine monophosphate moiety into the elongating DNA strand by forming phosphodiester linkages. ontosight.ai This process is fundamental to maintaining genetic integrity during DNA replication. ontosight.ai
The incorporation of 2'-deoxycytidine into a growing DNA strand is a highly regulated process catalyzed by DNA polymerases. These enzymes select the correct deoxyribonucleoside triphosphate (dNTP), in this case, dCTP, from a pool of available nucleotides to pair with the corresponding guanine (B1146940) base on the template strand. oup.commdpi.com The fidelity of this incorporation is critical for preventing mutations.
Research into analogues of 2'-deoxycytidine has provided significant insight into this mechanism. For instance, studies using 2',2'-difluorodeoxycytidine (dFdC) have shown that its triphosphate form (dFdCTP) competes with the natural dCTP for incorporation into the DNA strand by DNA polymerases alpha and epsilon. researchgate.netpharmgkb.org Similarly, various Family A and B DNA polymerases have been found to efficiently incorporate novel N4-acylated 2'-deoxycytidine nucleotides (dCAcylTPs) as substrates. oup.comnih.gov These studies on analogues underscore the specificity of DNA polymerases while also demonstrating their capacity to incorporate modified nucleosides, a property exploited in various biomedical research applications. chemimpex.com
Table 1: Incorporation of 2'-Deoxycytidine Analogues by Various DNA Polymerases
| DNA Polymerase | Analogue Incorporated | Finding |
|---|---|---|
| DNA Polymerase alpha | 2',2'-difluorothis compound 5'-triphosphate (dFdCTP) | Competes with natural dCTP for incorporation. researchgate.netpharmgkb.org |
| DNA Polymerase epsilon | 2',2'-difluorothis compound 5'-triphosphate (dFdCTP) | Competes with natural dCTP for incorporation. researchgate.netpharmgkb.org |
| Taq, KF (exo–), Bsm, KOD XL | N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs) | Efficiently used as substrates, sometimes leading to C-A base pairing. oup.comnih.gov |
| phi29 DNA polymerase | N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs) | Successfully utilizes dCAcylTPs but is prone to forming C-A base pairs. nih.gov |
Involvement in DNA Repair Mechanisms
The integrity of DNA is constantly challenged by endogenous and exogenous agents, necessitating robust DNA repair mechanisms. While 2'-deoxycytidine is a normal constituent of DNA, the incorporation of its analogues can trigger these repair pathways. The analogue 5-aza-2'-deoxycytidine (5-azadC), a DNA methyltransferase (DNMT) inhibitor, becomes incorporated into DNA during replication. ekb.eg This leads to the formation of covalent DNA-protein cross-links (DPCs) when DNMTs attempt to methylate the DNA, trapping the enzyme. ekb.eg
These 5-azadC-induced lesions can cause replication forks to stall and collapse, leading to DNA double-strand breaks. oup.com The repair of this type of damage requires specific cellular pathways. Research indicates that cells deficient in the homologous recombination (HR) pathway genes, such as RAD51D and XRCC3, are highly sensitive to 5-azadC. ekb.eg Furthermore, the Fanconi anemia (FA) pathway is also implicated in the repair of these lesions. oup.com This demonstrates that the cellular machinery recognizes the abnormal structure created by the incorporated analogue and recruits complex repair systems to resolve the damage. ekb.egoup.com
Pathophysiological Implications of 2 Deoxycytidine Dysregulation
Role in Cancer Development and Progression
The aberrant metabolism and utilization of 2'-deoxycytidine (B1670253) and its analogs are central to the initiation and advancement of numerous malignancies. These disturbances can fuel cancer cell proliferation, promote resistance to therapeutic interventions, and induce genetic and epigenetic alterations that drive tumorigenesis.
Aberrant Metabolism and Chemoresistance
Cancer cells often exhibit altered metabolic pathways to sustain their rapid proliferation. In the context of 2'-deoxycytidine, this can involve the upregulation of enzymes responsible for its phosphorylation, thereby increasing the pool of nucleotides available for DNA synthesis. Conversely, resistance to nucleoside analog chemotherapies, such as Gemcitabine (B846) (a 2'-deoxycytidine analog), is a significant clinical challenge. nih.gov
Several mechanisms contribute to this resistance:
Altered Enzyme Activity: Resistance to Gemcitabine is associated with changes in the activity of enzymes involved in its metabolism. nih.gov Deoxycytidine kinase (dCK) is the key enzyme that phosphorylates Gemcitabine to its active monophosphate form. nih.govoaepublish.com Reduced dCK activity is a primary mechanism of resistance. nih.govmdpi.com
Increased Inactivation: The enzyme cytidine (B196190) deaminase (CDA) inactivates Gemcitabine by converting it to its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). oaepublish.comresearchgate.net Increased CDA activity can therefore lead to chemoresistance. oaepublish.commdpi.com
Transport Deficiencies: The uptake of 2'-deoxycytidine and its analogs into cancer cells is mediated by nucleoside transporters. Reduced expression or function of these transporters can limit the intracellular concentration of the drug, thereby conferring resistance. oaepublish.com
| Factor | Role in Metabolism | Implication in Chemoresistance |
| This compound kinase (dCK) | Phosphorylates 2'-deoxycytidine and its analogs to their active forms. nih.govoaepublish.com | Decreased activity leads to reduced drug activation and resistance. nih.govmdpi.com |
| Cytidine deaminase (CDA) | Inactivates 2'-deoxycytidine analogs like Gemcitabine. oaepublish.comresearchgate.net | Increased activity leads to enhanced drug inactivation and resistance. oaepublish.commdpi.com |
| Nucleoside Transporters | Mediate the uptake of 2'-deoxycytidine and its analogs into cells. oaepublish.com | Reduced function limits intracellular drug concentration and contributes to resistance. oaepublish.com |
DNA Hypomethylation and Gene Reactivation in Malignancy
DNA methylation is a critical epigenetic mechanism that regulates gene expression. In cancer, aberrant DNA methylation patterns, including both hypermethylation of tumor suppressor genes and global hypomethylation, are common. epa.govwikipedia.org Analogs of 2'-deoxycytidine, such as 5-aza-2'-deoxycytidine (Decitabine), are potent DNA methyltransferase (DNMT) inhibitors. aacrjournals.orgscience.gov
By incorporating into DNA, these analogs trap DNMTs, leading to a reduction in DNA methylation. wikipedia.orgscience.govnih.gov This hypomethylation can reactivate silenced tumor suppressor genes, leading to the suppression of tumor growth. science.govnih.gov For instance, the reactivation of the p16 gene, a key cell cycle regulator, has been observed following treatment with 5-aza-2'-deoxycytidine. nih.gov However, the effects of hypomethylating agents can be complex, as they can also lead to the expression of genes that promote cancer cell invasion, such as matrix metalloproteinases (MMPs). nih.gov
Genetic Instability and Drug Resistance
Genomic instability is a hallmark of cancer, characterized by an increased rate of genetic alterations. nih.gov Defects in DNA methylation can contribute to this instability. nih.gov The DNA hypomethylating agent 5-aza-2'-deoxycytidine (DAC) can induce DNA breaks and increase homologous recombination rates. nih.govashpublications.org This drug-induced genetic instability can, paradoxically, contribute to the development of drug resistance. nih.gov
Resistance to DAC can arise from two primary mechanisms:
Preexisting genetic instability and selection for resistant clones: Tumor cell populations are often heterogeneous, and some cells may possess inherent resistance to therapy. nih.gov
DAC-induced genetic instability: The drug itself can cause genetic changes that lead to the emergence of resistant clones. nih.gov
Furthermore, overexpression of oncogenes like MYC can both increase genomic instability and promote resistance to DNA-damaging chemotherapeutic agents. mdpi.com
Specific Cancer Types (e.g., Leukemia, Myelodysplastic Syndromes)
The dysregulation of 2'-deoxycytidine metabolism and the therapeutic application of its analogs are particularly relevant in hematological malignancies.
Myelodysplastic Syndromes (MDS): MDS are a group of disorders characterized by ineffective blood cell production. openaccessjournals.com Aberrant DNA methylation, particularly the silencing of tumor suppressor genes like p15INK4B, plays a crucial role in the progression of MDS to acute myeloid leukemia (AML). openaccessjournals.comshu.edu 5-aza-2'-deoxycytidine (Decitabine) is an approved treatment for MDS. aacrjournals.orgashpublications.orgopenaccessjournals.comnih.gov It is believed to exert its therapeutic effects by inducing DNA hypomethylation and reactivating silenced genes. openaccessjournals.comshu.edu Studies in MDS patients have shown that Decitabine (B1684300) treatment leads to significant demethylation of genomic DNA. aacrjournals.orgnih.gov
Leukemia: Analogs of 2'-deoxycytidine have been a cornerstone of leukemia therapy for decades. Cytarabine (B982) (ara-C), another analog, is widely used in the treatment of AML. ashpublications.orgnih.gov Resistance to these agents is a major clinical problem. ashpublications.orgnih.gov In leukemia cell lines, resistance to both Cytarabine and Gemcitabine has been linked to decreased activity of this compound kinase (dCK), the enzyme responsible for their activation. nih.gov Furthermore, studies in leukemia patients treated with Decitabine have demonstrated dose-dependent DNA hypomethylation. aacrjournals.orgnih.gov This hypomethylation correlated with clinical response in AML patients treated with low doses of the drug. aacrjournals.orgnih.gov
Involvement in Viral Replication Mechanisms
The replication of viral genomes is a key target for antiviral therapies. Nucleoside analogs, including derivatives of 2'-deoxycytidine, can effectively inhibit this process by interfering with viral polymerases.
Impact on Viral DNA Polymerases
Viral DNA polymerases are enzymes that synthesize viral DNA. patsnap.comexpasy.org Nucleoside analogs can act as inhibitors of these enzymes through several mechanisms. patsnap.com After being phosphorylated to their active triphosphate forms within the host cell, these analogs can be incorporated into the growing viral DNA chain. nih.gov This incorporation can lead to chain termination, as the analog may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide. nih.gov
Several 2'-deoxycytidine analogs have demonstrated antiviral activity:
2'-fluoro-2'-deoxycytidine (2'-FdC): This compound has shown inhibitory activity against murine norovirus and Borna disease virus replication. eur.nlnih.gov
β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130): This is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. nih.govsemanticscholar.orgmedchemexpress.cn
2′-deoxy-2′-β-fluoro-4′-azidocytidine (Azvudine or FNC): This analog has shown inhibitory effects against a range of viral polymerases, including HIV-1 reverse transcriptase and HCV RNA-dependent RNA polymerase. nih.govnih.govoup.comresearchgate.net Its incorporation leads to chain termination. nih.govnih.govresearchgate.net
The efficiency of incorporation and the resulting inhibition can vary significantly between different viral polymerases, highlighting the potential for developing broad-spectrum antiviral agents. nih.govnih.gov
| 2'-Deoxycytidine Analog | Target Virus | Mechanism of Action |
| 2'-fluoro-2'-deoxycytidine (2'-FdC) | Murine norovirus, Borna disease virus | Inhibition of viral replication eur.nlnih.gov |
| β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | Hepatitis C virus (HCV) | Inhibition of NS5B RNA polymerase nih.govsemanticscholar.orgmedchemexpress.cn |
| 2′-deoxy-2′-β-fluoro-4′-azidocytidine (Azvudine) | HIV-1, HCV, and others | Chain termination after incorporation by viral polymerases nih.govnih.govoup.comresearchgate.net |
Chain Termination and Inhibition of Viral Replication
The strategic use of 2'-deoxycytidine analogs as antiviral agents hinges on their ability to act as chain terminators, a mechanism that effectively halts the replication of viral genetic material. nih.govjenabioscience.com These analogs, structurally similar to the natural 2'-deoxycytidine, are recognized by viral polymerases and incorporated into the growing DNA or RNA chain. mdpi.com However, due to modifications at the 2' or 3' position of the ribose sugar, they lack the necessary 3'-hydroxyl group required for the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the nucleic acid chain. semanticscholar.org
The process begins with the intracellular phosphorylation of the 2'-deoxycytidine analog by a series of viral and host cell kinases, converting it into its active triphosphate form. nih.govmdpi.com This triphosphate analog then competes with the natural this compound triphosphate (dCTP) for incorporation into the viral DNA by viral DNA polymerase or reverse transcriptase. nih.gov Once incorporated, the absence of the 3'-hydroxyl group prevents further chain extension, leading to premature termination of viral DNA synthesis and ultimately inhibiting viral replication. semanticscholar.org
Several 2'-deoxycytidine analogs have demonstrated potent antiviral activity through this mechanism. For instance, Azvudine (FNC), a cytidine analog, has shown inhibitory effects against a range of viruses, including human immunodeficiency virus type 1 (HIV-1), hepatitis C virus (HCV), respiratory syncytial virus (RSV), and dengue virus type 2 (DENV-2). researchgate.netnih.gov Its active triphosphate form, FNC-TP, is incorporated by viral polymerases, leading to chain termination. researchgate.net The efficiency of incorporation can vary between different viral polymerases. researchgate.netnih.gov
Other examples of 2'-deoxycytidine analogs that function as chain terminators include:
2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622) and 2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187) , which are potent inhibitors of HCV replication. researchgate.net
β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) , another inhibitor of HCV, whose triphosphate form terminates RNA synthesis catalyzed by the viral NS5B RNA polymerase. researchgate.net
Mericitabine (RG-7128) , a this compound analog developed as an NS5B RNA polymerase inhibitor for the treatment of hepatitis C. wikipedia.org
Table 1: Examples of 2'-Deoxycytidine Analogs and Their Viral Targets
| Analog | Viral Target(s) | Mechanism of Action |
|---|---|---|
| Azvudine (FNC) | HIV-1, HCV, RSV, DENV-2 | Chain Termination |
| RO-0622 | Hepatitis C Virus (HCV) | Chain Termination |
| RO-9187 | Hepatitis C Virus (HCV) | Chain Termination |
| PSI-6130 | Hepatitis C Virus (HCV) | Chain Termination |
| Mericitabine | Hepatitis C Virus (HCV) | NS5B Polymerase Inhibition |
Effects on Hepatitis B Virus (HBV) Mutagenesis and DNA Synthesis
The dysregulation of 2'-deoxycytidine metabolism and the application of its analogs have significant implications for hepatitis B virus (HBV) replication, extending beyond simple chain termination to include the induction of viral mutagenesis. nih.gov This dual mechanism offers a potent strategy for inhibiting HBV. nih.gov
One notable example is the cytidine analog 5-aza-2'-deoxycytidine (5-aza-dC). nih.gov Research has shown that 5-aza-dC exhibits a distinct dual antiviral effect against HBV by both reducing viral DNA synthesis and increasing the mutation frequency of the viral genome. nih.gov This compound and its related analog, 5-azacytidine (B1684299) (5-aza-C), have been observed to severely diminish the ability of an HBV vector to express a reporter gene following infection. nih.gov
The mutagenic effect of 5-aza-dC on HBV is primarily characterized by an increase in G-to-C transversion mutations within the relaxed circular DNA (rcDNA) of the virus. nih.gov This is consistent with findings for its effect on HIV-1, where 5-aza-dC is incorporated into viral DNA after phosphorylation, causing G-to-C and C-to-G transversions. nih.gov Interestingly, treatment with azacytidines also resulted in a significant number of G-to-T mutations in HBV rcDNA, a phenomenon not reported for HIV-1. nih.gov
In addition to inducing mutagenesis, 5-aza-dC also leads to a reduction in rcDNA synthesis. nih.gov A proposed model suggests that viral mutagens like 5-aza-dC induce mutagenesis during the formation of rcDNA and diminish viral DNA synthesis during the conversion of rcDNA to the stable covalently closed circular DNA (cccDNA), which serves as the template for viral transcription. nih.gov
Another 2'-deoxycytidine analog, 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine (L(-)Fd4C), has demonstrated potent anti-HBV activity, being at least 10 times more potent than lamivudine (3TC) in culture. nih.gov The triphosphate form of L(-)Fd4C inhibits HBV DNA polymerase in competition with dCTP. nih.gov
Table 2: Effects of 2'-Deoxycytidine Analogs on HBV Replication
| Analog | Primary Effect(s) | Specific Mechanism(s) |
|---|---|---|
| 5-aza-2'-deoxycytidine (5-aza-dC) | Inhibition of DNA synthesis, Increased mutagenesis | Diminishes rcDNA to cccDNA conversion, Induces G-to-C and G-to-T mutations in rcDNA |
| L(-)Fd4C | Inhibition of DNA synthesis | Competitive inhibition of HBV DNA polymerase by its triphosphate form |
Other Disease States Linked to 2'-Deoxycytidine Metabolism
Dysregulation of 2'-deoxycytidine metabolism is implicated in a variety of disease states beyond viral infections, most notably in cancer and certain neurological and metabolic disorders.
Cancer: The metabolism of 2'-deoxycytidine is closely linked to DNA methylation, an epigenetic mechanism crucial for gene regulation. wikipedia.org Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes. wikipedia.orgnih.gov Analogs of 2'-deoxycytidine, such as 5-aza-2'-deoxycytidine (decitabine), are utilized as DNA methyltransferase inhibitors. wikipedia.orgnih.gov By incorporating into DNA, these analogs trap DNA methyltransferases, leading to their degradation and a subsequent reduction in DNA methylation. wikipedia.org This can lead to the re-expression of silenced tumor suppressor genes, thereby inhibiting the growth of cancer cells. nih.gov
Studies have shown that 5-aza-2'-deoxycytidine can suppress the growth of various human tumor cell lines, including those from bladder and bile duct cancers. nih.govresearchgate.net This effect is often associated with the reactivation of key cell cycle regulatory genes, such as p16, that were silenced by hypermethylation. nih.gov The inflammatory response induced by these agents may also contribute to their anti-tumor effects. nih.gov
Neurological and Metabolic Disorders: Emerging evidence suggests a role for 2'-deoxycytidine metabolism in neuronal survival and certain neurological disorders. For instance, cytosine arabinoside (ARA C), a competitive inhibitor of 2'-deoxycytidine incorporation into DNA, has been shown to be cytotoxic to postmitotic neurons. nih.gov This toxicity can be blocked by 2'-deoxycytidine, suggesting that 2'-deoxycytidine may have a critical role in neuronal survival that is independent of DNA synthesis. nih.gov Dysregulation of DNA repair processes, which are intrinsically linked to nucleotide metabolism, is also a common feature in neurodegenerative and neuropsychiatric disorders. mdpi.com
Furthermore, 2'-deoxycytidine metabolism is directly implicated in the metabolic disorder known as thymidine (B127349) kinase 2 (TK2) deficiency. hmdb.canih.gov TK2 is a key enzyme in the mitochondrial pyrimidine (B1678525) salvage pathway, essential for maintaining mitochondrial DNA (mtDNA). nih.gov Mutations in the TK2 gene lead to mtDNA depletion, causing severe myopathy, particularly in children. nih.gov Therapeutic strategies involving the administration of 2'-deoxycytidine and deoxythymidine have shown promise in preclinical models, aiming to bypass the deficient enzyme and restore the pool of mitochondrial deoxynucleotides necessary for mtDNA replication. nih.gov
Therapeutic Applications and Research on 2 Deoxycytidine Analogues
Nucleoside Analogues in Cancer Therapy
Nucleoside analogues, including those derived from 2'-Deoxycytidine (B1670253), represent a significant class of chemotherapeutic agents. cuni.cznih.gov Their efficacy stems from their ability to be incorporated into DNA and RNA, inhibit crucial enzymes involved in nucleic acid synthesis, and ultimately induce cell death in rapidly proliferating cancer cells. cuni.czrsc.orgmdpi.com These drugs are utilized in the treatment of both solid tumors and hematological malignancies. cuni.cz
A primary mechanism by which 2'-Deoxycytidine analogues exert their anticancer effects is through their incorporation into newly synthesized DNA during replication. rsc.orgspandidos-publications.com Once inside the cell, these analogues are phosphorylated to their active triphosphate forms by cellular kinases. nih.govrsc.org DNA polymerases then recognize these activated analogues and incorporate them into the growing DNA strand in place of the natural deoxycytidine triphosphate. rsc.orgdrugbank.com
This incorporation can lead to the termination of DNA chain elongation, as the modified sugar or base of the analogue may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide. rsc.org This disruption of DNA synthesis is a key factor in the cytotoxic effects of these drugs. nih.govrsc.org For instance, Gemcitabine (B846), a fluorine-substituted this compound analogue, is known to cause masked DNA chain termination. nih.gov
In addition to their incorporation into DNA, 2'-Deoxycytidine analogues can directly inhibit enzymes essential for DNA synthesis. cuni.czmdpi.com The triphosphate forms of these analogues can act as competitive inhibitors of DNA polymerases, competing with the natural this compound triphosphate for the active site of the enzyme. mdpi.com This inhibition further hinders DNA replication and repair.
Furthermore, some nucleoside analogues are potent inhibitors of ribonucleotide reductase (RR). mdpi.com RR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, these analogues deplete the intracellular pool of deoxyribonucleotides, thereby starving the cell of the necessary components for DNA synthesis. mdpi.com Clofarabine, a purine (B94841) nucleoside analogue, is an example of a drug that inhibits both DNA polymerases and ribonucleotide reductase. mdpi.com
The cellular stress and DNA damage caused by the incorporation of 2'-Deoxycytidine analogues and the inhibition of key enzymes ultimately trigger programmed cell death, or apoptosis. mdpi.comnih.govresearchgate.net The formation of DNA-protein adducts and the activation of DNA damage response pathways are significant contributors to this process. nih.govpatsnap.com The cell's internal surveillance mechanisms recognize the abnormal DNA and initiate a cascade of events leading to apoptosis. nih.gov This can involve both the extrinsic pathway, mediated by death receptors on the cell surface, and the intrinsic pathway, which is mitochondria-mediated. spandidos-publications.com The induction of apoptosis is a crucial component of the therapeutic efficacy of these analogues, as it leads to the elimination of cancer cells. researchgate.netspandidos-publications.com
Examples: 5-Aza-2'-deoxycytidine (Decitabine)
Decitabine (B1684300), also known as 5-Aza-2'-deoxycytidine, is a prominent analogue of 2'-deoxycytidine used in cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). wikipedia.orgresearchgate.net It is a hypomethylating agent that functions as a prodrug, requiring intracellular phosphorylation to become active. drugbank.comnih.gov
One of the key mechanisms of Decitabine is its ability to reverse epigenetic silencing through DNA demethylation. nih.govnih.gov In cancer cells, aberrant DNA methylation, particularly in the promoter regions of tumor suppressor genes, leads to their silencing. nih.govnih.gov Decitabine, upon incorporation into DNA, inhibits DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. drugbank.comwikipedia.orgnih.gov
This inhibition leads to a passive, replication-dependent demethylation of the genome. plos.org As the cell divides, the newly synthesized DNA strands lack the methylation marks, leading to the reactivation of previously silenced genes. nih.govnih.gov This re-expression of tumor suppressor genes can induce cell cycle arrest, promote differentiation, and inhibit cell proliferation. patsnap.comnih.gov Studies have shown that Decitabine can induce the expression of cancer/testis antigens and other epigenetically silenced genes in various cancer cell lines. spandidos-publications.com While Decitabine can cause global demethylation, its effects on gene expression can be specific and reproducible, suggesting a targeted nature to the remethylation process following drug treatment. plos.orgnih.gov
Decitabine's interaction with DNA methyltransferases (DNMTs) is central to its mechanism of action. drugbank.comtandfonline.com After being incorporated into DNA, the nitrogen atom at the 5-position of Decitabine's pyrimidine (B1678525) ring forms an irreversible covalent bond with the DNMT enzyme, effectively trapping it. drugbank.comtandfonline.comnih.gov This trapping leads to the depletion of active DNMTs within the cell. drugbank.comnih.gov
The formation of these DNMT-DNA adducts is a form of DNA damage that can trigger a DNA damage response, leading to cell cycle arrest and apoptosis, particularly at higher concentrations of the drug. nih.govpatsnap.com At lower doses, the primary effect is the hypomethylation and subsequent gene reactivation. nih.gov The efficacy of Decitabine is therefore dependent on the level of DNMT activity in the cancer cells, with higher activity leading to increased toxicity and cellular response. life-science-alliance.org
Induction of DNA Damage and Replication Lesions
Analogues of 2'-deoxycytidine can induce significant DNA damage and create lesions during DNA replication. For instance, 5-aza-2'-deoxycytidine (decitabine) is incorporated into DNA and traps DNA methyltransferase (DNMT), leading to the formation of DNMT-DNA crosslinks. nih.govbiorxiv.org This action causes DNA damage, as evidenced by the formation of γ-H2AX and 53BP1 foci, which are markers for DNA double-strand breaks. nih.govoup.com The collision of replication forks with these trapped DNMT complexes can lead to the collapse of the replication fork, resulting in double-strand breaks. nih.gov This process is dependent on active replication and can cause chromatid breaks and the formation of radial chromosomes. nih.govoup.com
The cytotoxicity of these analogues is, at least in part, explained by the collapse of replication forks, which then requires repair mechanisms like Fanconi anemia-dependent homologous recombination. nih.gov Studies have shown that cells deficient in certain components of the Fanconi anemia pathway are hypersensitive to the cytotoxic effects of 5-aza-2'-deoxycytidine. nih.govoup.com
Another analogue, 5,6-dihydro-5-azacytidine (B1221591), also induces DNA damage, but through a different mechanism. It leads to the production of single-strand breaks in DNA, which are distinct from the alkali-labile lesions caused by 5-aza-2'-deoxycytidine. nih.gov The DNA lesions from 5,6-dihydro-5-azacytidine may represent an accumulation of DNA replication fragments or intermediates in an excision repair process. nih.gov
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) as a Prodrug
Gemcitabine (dFdC), an analogue of this compound, is a prodrug, meaning it must be metabolized into its active forms to exert its cytotoxic effects. nih.govbenthamdirect.com Its chemical structure features two fluorine atoms on the 2' position of the deoxyribose sugar ring. oaepublish.commdpi.com
Phosphorylation by this compound Kinase
Following transport into the cell, gemcitabine undergoes a critical activation step through phosphorylation by the enzyme this compound kinase (dCK). nih.govpharmgkb.orgnih.gov This initial phosphorylation converts gemcitabine into its monophosphate form, gemcitabine monophosphate (dFdCMP). pharmgkb.org This step is considered the rate-limiting factor for the activation of gemcitabine. oaepublish.compharmgkb.org this compound kinase has a notable affinity for gemcitabine, making it an effective substrate for the enzyme. oaepublish.com The level of dCK activity in cells has been shown to correlate with the radiosensitizing effects of gemcitabine, with higher enzymatic activity leading to greater sensitization. nih.gov
Metabolism to Active Forms (dFdCDP, dFdCTP) and Inactive Forms (dFdU)
After the initial phosphorylation, dFdCMP is further phosphorylated by other cellular kinases to form gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). pharmgkb.orgnih.gov These di- and triphosphate forms are the active metabolites responsible for the anticancer activity of gemcitabine. nih.govbccancer.bc.ca The conversion of dFdCMP to dFdCDP is catalyzed by UMP/CMP kinase, while the final phosphorylation to dFdCTP is carried out by nucleoside-diphosphate kinase. pharmgkb.org
The primary mechanism of gemcitabine's cytotoxicity involves the incorporation of dFdCTP into the growing DNA strand during replication. nih.govpfizermedicalinformation.com This incorporation leads to "masked chain termination," where after the insertion of the gemcitabine nucleotide, one more deoxynucleotide is added before DNA polymerase is unable to proceed further. nih.gov This action effectively halts DNA synthesis and induces apoptosis (programmed cell death). bccancer.bc.capfizermedicalinformation.com
However, a significant portion of gemcitabine is inactivated through deamination by the enzyme cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). oaepublish.compharmgkb.org This deamination is a major pathway for gemcitabine elimination. nih.gov While dFdU can also be phosphorylated intracellularly, the resulting nucleotide concentrations are much lower than those of the active gemcitabine metabolites, questioning their relevance to the drug's cytotoxic effects. nih.gov
Inhibition of Thymidylate Synthase
Research has shown that gemcitabine and its metabolite, dFdU, can inhibit thymidylate synthase (TS). aacrjournals.orgnih.gov TS is a key enzyme in the de novo synthesis of thymidine (B127349), an essential component of DNA. aacrjournals.org The metabolite dFdUMP, derived from gemcitabine, bears a structural resemblance to the natural substrate of TS, dUMP. oaepublish.com This allows it to inhibit the enzyme, leading to a depletion of the thymidine monophosphate (TMP) pool. oaepublish.com The inhibition of TS by gemcitabine has been observed to increase the incorporation of other nucleosides, like 2'-deoxyuridine, into DNA, which can cause indirect DNA damage. mdpi.com Studies have demonstrated a correlation between TS protein expression and resistance to gemcitabine in pancreatic cancer cell lines. nih.gov
Nucleoside Analogues in Antiviral Therapy
Nucleoside analogues are a cornerstone of antiviral therapy, effective against a range of viruses including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and herpes simplex virus (HSV). wikipedia.orgnih.gov These compounds are structurally similar to natural nucleosides. wikipedia.org
Inhibition of Viral Replication
The primary mechanism by which nucleoside analogues inhibit viral replication is by acting as chain terminators during the synthesis of viral nucleic acids. wikipedia.orgnih.gov To become active, these analogues must first be phosphorylated intracellularly by both viral and host cell kinases to their triphosphate forms. mdpi.comnih.gov These active triphosphate metabolites then compete with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. plos.org
Resistance Mechanisms in Viral Therapy
In viral therapy, particularly against infections like human immunodeficiency virus (HIV) and hepatitis B virus (HBV), resistance to nucleoside analogues, including those derived from 2'-deoxycytidine, is a significant clinical hurdle. eurekaselect.comnih.govgutnliver.org The high replication rate and inherent genetic variability of these viruses facilitate the rapid selection of resistant strains under the pressure of antiviral drugs. nih.gov
The primary mechanisms of resistance in viral therapy involve mutations in the viral polymerase, the enzyme responsible for replicating the viral genome. eurekaselect.comnih.gov These mutations can confer resistance through two main strategies:
Altered Substrate Discrimination: Mutations can change the structure of the polymerase's active site, making it less likely to incorporate the nucleoside analogue triphosphate into the growing DNA or RNA chain. eurekaselect.comnih.gov The polymerase essentially becomes better at distinguishing between the natural deoxyribonucleoside triphosphates (dNTPs) and the therapeutic analogue. nih.gov
Increased Excision of the Incorporated Analogue: Some mutations enhance the polymerase's ability to remove a chain-terminating nucleoside analogue that has already been incorporated. nih.govplos.org This process, often referred to as phosphorolytic activity, effectively reverses the inhibitory action of the drug. nih.gov
The emergence of these resistant viral variants can lead to a rebound in viral load, known as virologic breakthrough, despite ongoing treatment. natap.org Factors that contribute to the development of resistance include high baseline viral load and incomplete viral suppression during therapy. gutnliver.orgnatap.org The continuous evolution of viral quasispecies under therapeutic pressure underscores the dynamic nature of this resistance. natap.org
Resistance Mechanisms to 2'-Deoxycytidine-Based Drugs
In the context of cancer chemotherapy, resistance to 2'-deoxycytidine analogues like cytarabine (B982) (Ara-C), gemcitabine, and decitabine is a major cause of treatment failure. nih.govnih.govmdpi.com The mechanisms of resistance are multifaceted and involve alterations in drug transport, metabolism, and the cellular response to DNA damage.
The entry of hydrophilic 2'-deoxycytidine analogues into cells is predominantly mediated by specialized nucleoside transporter proteins, with the human equilibrative nucleoside transporter 1 (hENT1) being a key player. nih.govashpublications.orgaacrjournals.org Reduced expression or loss of function of these transporters can significantly limit the intracellular concentration of the drug, thereby conferring resistance. nih.govmdpi.comnih.gov
hENT1 Deficiency: Decreased expression of hENT1 has been identified as a major factor in resistance to cytarabine in acute myeloid leukemia (AML). nih.govmdpi.com Studies have shown that AML patients with lower hENT1 mRNA levels have a poorer prognosis. nih.gov Similarly, hENT1 deficiency is associated with resistance to gemcitabine in various solid tumors. aacrjournals.org
Role of hENT2: While hENT1 is often the primary transporter, hENT2 also contributes to the uptake of 2'-deoxycytidine analogues. ashpublications.org A combination of low expression of hENT1 and hENT2 is associated with high resistance to decitabine. ashpublications.org
Some newer analogues, such as troxacitabine, can partially circumvent this resistance mechanism due to their ability to diffuse passively across the cell membrane. nih.gov
Table 1: Nucleoside Transporters and Drug Resistance
| Transporter | Associated Drug Analogues | Impact of Altered Expression on Resistance |
|---|---|---|
| hENT1 | Cytarabine, Gemcitabine, Decitabine | Decreased expression leads to increased resistance. nih.govashpublications.orgaacrjournals.org |
| hENT2 | Decitabine | Low expression, in combination with low hENT1, contributes to resistance. ashpublications.org |
| hCNT1 | Gemcitabine | Involved in drug uptake. researchgate.net |
| hCNT3 | Gemcitabine | Involved in drug uptake. researchgate.net |
The activation of most 2'-deoxycytidine analogues is a critical step that is dependent on phosphorylation by the enzyme this compound kinase (dCK). nih.govoaepublish.comwikipedia.org This enzyme converts the nucleoside analogue into its monophosphate form, which is the first and often rate-limiting step in its metabolic activation pathway. nih.govaacrjournals.org
Mutations or downregulation of dCK can severely impair the activation of these drugs, leading to profound resistance. nih.govmdpi.comnih.gov
dCK Downregulation and Mutations: In mantle cell lymphoma, acquired resistance to cytarabine has been strongly linked to a marked downregulation of both dCK mRNA and protein expression. nih.govnih.govd-nb.info This resistance often extends to other nucleoside analogues, including gemcitabine and fludarabine, a phenomenon known as cross-resistance. nih.govnih.govd-nb.info In some cases, resistance to decitabine has been associated with specific point mutations in the dCK gene, such as the A180P mutation, which leads to rapid degradation of the dCK protein. mdpi.comnih.gov
Consequences of dCK Deficiency: Cells that are deficient in dCK show significantly reduced levels of the active triphosphate form of the drug. ashpublications.org Studies have shown that re-expressing wild-type dCK in resistant cells can restore their sensitivity to the drug. ashpublications.orgoaepublish.com
The catabolism, or breakdown, of 2'-deoxycytidine analogues by enzymes like cytidine deaminase (CDA) represents another significant mechanism of resistance. nih.govaacrjournals.orgnih.gov CDA converts these analogues into their inactive uracil (B121893) forms, effectively reducing the amount of drug available for therapeutic action. aacrjournals.orgaacrjournals.orgnih.gov
Overexpression of CDA: Increased levels of CDA have been shown to confer resistance to cytarabine and gemcitabine. oaepublish.comnih.govaacrjournals.org Overexpression of CDA in hematopoietic cells can protect them from the toxic effects of these drugs. nih.gov In some cancer cells, treatment with certain drugs can induce the production of CDA, leading to acquired resistance. aacrjournals.org
CDA as a Predictive Marker: The level of CDA expression in tumor cells may serve as a predictor of response to therapy with 2'-deoxycytidine analogues. aacrjournals.org
Table 2: Key Enzymes in 2'-Deoxycytidine Analogue Metabolism and Resistance
| Enzyme | Function | Role in Resistance |
|---|---|---|
| This compound Kinase (dCK) | Phosphorylates and activates nucleoside analogues. nih.govwikipedia.org | Downregulation or mutation leads to impaired drug activation and resistance. nih.govmdpi.com |
| Cytidine Deaminase (CDA) | Deaminates and inactivates nucleoside analogues. aacrjournals.orgaacrjournals.org | Increased activity leads to enhanced drug catabolism and resistance. nih.govaacrjournals.org |
| Uridine-Cytidine Kinase (UCK) | Phosphorylates 5-azacytidine (B1684299). ashpublications.org | Not directly involved in the primary resistance to 2'-deoxycytidine analogues like decitabine. |
The inherent genetic instability of cancer cells provides a fertile ground for the development of drug resistance. ashpublications.org Tumors are heterogeneous populations of cells, and this diversity allows for the selection of pre-existing or newly arising clones that are resistant to chemotherapy. nih.gov
Prolonged exposure to a 2'-deoxycytidine analogue can exert a strong selective pressure, favoring the survival and proliferation of cells that have acquired resistance-conferring mutations, such as those affecting drug transporters or metabolic enzymes. ashpublications.orgnih.gov For example, in vitro studies have shown that continuous exposure of leukemia cell lines to decitabine can lead to the selection of clones with mutations in the dCK gene. ashpublications.org This evolutionary process is a fundamental driver of acquired drug resistance in the clinical setting.
Paradoxically, some 2'-deoxycytidine analogues can themselves contribute to the genetic instability that fuels the development of resistance. nih.govnih.gov By interfering with DNA synthesis and repair processes, these drugs can induce DNA damage and chromosomal abnormalities.
Decitabine and Genomic Instability: The hypomethylating agent decitabine (5-aza-2'-deoxycytidine) has been shown to induce DNA breaks and genome rearrangements. nih.govnih.gov This effect is partly mediated by the trapping of DNA methyltransferase 1 (DNMT1) on the DNA, which can lead to the formation of DNA-protein cross-links and subsequent genomic instability. nih.govacs.org Decitabine-induced hypomethylation, particularly at pericentromeric regions, can also lead to mitotic defects and aneuploidy. nih.gov
Gemcitabine and DNA Damage: Gemcitabine, upon incorporation into DNA, can stall replication forks, leading to DNA damage and the activation of DNA damage response pathways. juniperpublishers.comaacrjournals.orgmdpi.com While this is a key part of its cytotoxic mechanism, the resulting genomic stress can also drive the evolution of resistant cell populations. aacrjournals.org
This drug-induced instability can create a vicious cycle, where the therapeutic agent inadvertently promotes the genetic changes that ultimately lead to its own failure.
Combination Therapies and Strategies to Overcome Resistance
Resistance to 2'-deoxycytidine analogues, whether intrinsic or acquired, presents a significant hurdle in cancer therapy, leading to treatment failure and disease relapse. researchgate.netphysiology.orgmdpi.com To address this challenge, researchers are actively investigating combination therapies and other strategies aimed at overcoming or circumventing the molecular mechanisms that confer resistance. These strategies often involve pairing the nucleoside analogue with agents that can restore drug sensitivity, target parallel survival pathways, or enhance the cytotoxic effects of the analogue.
A primary mechanism of resistance is the reduced phosphorylation of the 2'-deoxycytidine analogue prodrug into its active triphosphate form, often due to decreased activity of this compound kinase (dCK). researchgate.netphysiology.orgmdpi.comashpublications.org Another significant factor is the increased expression of enzymes that inactivate the drug, such as cytidine deaminase (CDA). ashpublications.orgcapes.gov.br Furthermore, cancer cells can develop resistance through various other means, including reduced drug uptake, alterations in apoptotic signaling pathways, and the activation of cancer stem cells. nih.goviiarjournals.org
Combination therapies are designed to tackle this multifactorial resistance. A common approach is to combine the analogue with another chemotherapeutic agent. For instance, cytarabine is frequently used with anthracyclines in the treatment of acute myeloid leukemia (AML). researchgate.net Other strategies focus on modulating the cellular pathways that contribute to resistance. This includes targeting apoptosis, inhibiting DNA repair mechanisms, or interfering with signaling cascades that promote cell survival. nih.govnih.gov
Research has shown that combining 2'-deoxycytidine analogues with targeted therapies can be effective. For example, agents that inhibit specific signaling pathways, such as the JAK/STAT3 or MAPK/ERK pathways, have been shown to re-sensitize resistant cancer cells to the effects of the analogue. iiarjournals.orgtandfonline.com Similarly, modulating cellular processes like senescence or redox balance has emerged as a viable strategy to enhance the efficacy of these drugs. aacrjournals.orgashpublications.org
Below are tables detailing various combination strategies and the research findings associated with them.
Table 1: Combination Therapies with 2'-Deoxycytidine Analogues
| 2'-Deoxycytidine Analogue | Combination Agent(s) | Cancer Type (in research) | Rationale & Mechanism | Research Finding | Citation(s) |
| Cytarabine (ara-C) | Anthracyclines | Acute Myeloid Leukemia (AML) | Standard first-line chemotherapy regimen. | Induces complete response in 60-80% of new AML patients, though relapse is common. | researchgate.net |
| Cytarabine (ara-C) | Vincristine (B1662923) | Acute Myeloid Leukemia (AML) | Vincristine, a microtubule inhibitor, disrupts ARHGAP18, a protein linked to cellular senescence and chemoresistance. | Vincristine was found to overcome cytarabine resistance by suppressing ARHGAP18-mediated cellular senescence. | ashpublications.org |
| Cytarabine (ara-C) | Artesunate (ART) | Acute Myeloid Leukemia (AML) | ART blocks the JAK/STAT3 signaling pathway, which is implicated in cytarabine resistance. | Co-treatment with ART and cytarabine increased the sensitivity of resistant AML cells to cytarabine. | tandfonline.com |
| Cytarabine (ara-C) | Hydroxyurea (HU) & Azidothymidine (AZT) | Acute Myeloid Leukemia (AML) | Overcomes dCK-deficiency resistance by targeting the de novo nucleotide synthesis pathway. | The combination showed synergistic effects in cytarabine-resistant cell lines and AML patient samples. | d-nb.info |
| Gemcitabine (dFdC) | Lenalidomide (B1683929) | Pancreatic Cancer | Lenalidomide reduces the expression of phosphorylated extracellular signal-regulated kinase (pERK), which is associated with gemcitabine resistance. | Combining gemcitabine with lenalidomide significantly reduced the IC50 of gemcitabine and reduced pERK expression. | iiarjournals.org |
| Gemcitabine (dFdC) | Ganitumab | Metastatic Pancreatic Cancer | Ganitumab is a monoclonal antibody that targets the IGF-1R, preventing its activation, which can contribute to resistance. | The combination of Ganitumab with gemcitabine was shown in clinical trials to enhance therapeutic efficacy compared to gemcitabine alone. | frontiersin.org |
| Gemcitabine (dFdC) | β-phenylethyl isothiocyanate (PEITC) | Pancreatic Ductal Adenocarcinoma (PDAC) | PEITC inhibits the Nrf2-mediated antioxidant response, which counteracts gemcitabine-induced reactive oxygen species (ROS), thus enhancing cytotoxicity. | The combination increased the efficacy of gemcitabine by reducing glutathione (B108866) (GSH) levels and increasing ROS-mediated cell death. | aacrjournals.org |
| Decitabine (DAC) | 5-Fluorouracil (5-FU) / Oxaliplatin (B1677828) / Irinotecan | Colorectal Cancer (CRC) | As a DNMT inhibitor, decitabine can re-sensitize cells to standard chemotherapy by altering gene expression. | DNMT inhibitors showed additive or synergistic effects when combined with standard chemotherapy drugs in CRC cell lines. | mdpi.com |
Table 2: Strategies to Overcome Resistance to 2'-Deoxycytidine Analogues
| Strategy | Mechanism | Example(s) / Research Focus | Associated Analogue(s) | Citation(s) |
| Targeting Apoptosis Pathways | Modulating apoptosis-regulating proteins to increase programmed cell death. | Using antisense oligonucleotides or small molecules to suppress anti-apoptotic proteins like BCL-xL or MCL-1. | Gemcitabine, Cytarabine | iiarjournals.orgnih.gov |
| Modulating Drug Metabolism | Increasing the intracellular concentration of the active drug form or preventing its inactivation. | Using pronucleotide forms of the drug to bypass reliance on nucleoside transporters and initial phosphorylation. Protecting normal cells by inserting a drug-resistance gene (like cytidine deaminase) into them. | Cytarabine, Decitabine | researchgate.netnih.gov |
| Inhibition of DNA Repair | Preventing cancer cells from repairing the DNA damage caused by the nucleoside analogue. | Using inhibitors of PARP, ATR, or CHK1 in combination therapy. | Gemcitabine | frontiersin.org |
| Epigenetic Modification | Re-expressing tumor suppressor genes silenced by methylation to restore drug sensitivity. | Using demethylating agents like 5-azacytidine or decitabine in combination with other chemotherapy. | Decitabine, 5-azacytidine | mdpi.comnih.gov |
| Targeting Signal Transduction | Inhibiting survival signaling pathways that are upregulated in resistant cells. | Using inhibitors for MAPK/ERK, Wnt/β-Catenin, or JAK/STAT3 pathways. | Gemcitabine, Cytarabine | nih.goviiarjournals.orgtandfonline.com |
| Depletion of Glutathione (GSH) | Reducing intracellular GSH levels to enhance the effects of chemotherapy agents whose resistance is mediated by GSH. | Using buthionine-(S,R)-sulfoxime (BSO) to inhibit GSH synthesis. | General Chemotherapy | nih.gov |
| Overcoming Senescence | Targeting cellular senescence, which has been identified as a novel mechanism of chemoresistance. | Using microtubule inhibitors like vincristine to disrupt proteins (e.g., ARHGAP18) that mediate senescence. | Cytarabine | ashpublications.org |
Advanced Research Methodologies and Techniques
Analytical Methods for 2'-Deoxycytidine (B1670253) and its Metabolites
The analysis of 2'-deoxycytidine and its derivatives often involves complex biological matrices, necessitating highly selective and sensitive analytical approaches. The choice of method depends on the specific research question, the concentration of the analyte, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 2'-deoxycytidine and other nucleosides from complex mixtures such as DNA digests. nih.gov This method utilizes a stationary phase, typically a column packed with silica-based particles, and a liquid mobile phase to separate compounds based on their physicochemical properties. shimadzu.com
The separation of 2'-deoxycytidine from a mixture of other nucleosides and deoxynucleosides can be efficiently achieved using reversed-phase HPLC columns, such as C18 columns. nih.gov The elution order of the compounds is influenced by the composition of the mobile phase, which often consists of a buffer and an organic modifier like methanol. nih.gov By carefully controlling the gradient of the mobile phase, researchers can achieve high-resolution separation of compounds with very similar structures. For instance, a study demonstrated the separation of cytidine (B196190), 2'-deoxycytidine, 5-methyl-2'-deoxycytidine, and other nucleosides with a run time as short as 4.5 minutes using an Agilent C18 column. nih.gov The separated compounds are typically detected using a UV detector, as nucleosides have characteristic absorbance maxima in the ultraviolet range. nih.govresearchgate.net
| Parameter | Condition 1 nih.gov | Condition 2 nih.gov |
|---|---|---|
| Column | Luna C18 Phenomenex (150 x 4.6 mm, 5 µm) | Agilent C18 (50 x 3 mm, 1.8 µm) |
| Mobile Phases | A: Deionized water, B: 50 mM phosphate (B84403) buffer (pH 4.0), C: Methanol | A: Deionized water, B: 50 mM phosphate buffer (pH 4.0), C: Methanol |
| Flow Rate | 1 ml/min | 0.6 ml/min |
| Temperature | 40°C | 25°C |
| Run Time | 10 min | 4.5 min |
For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govescholarship.org After separation by HPLC, the analyte is ionized and its mass-to-charge ratio is measured by the mass spectrometer. Tandem mass spectrometry (MS/MS) involves a second stage of mass analysis, where specific ions are fragmented and the resulting fragment ions are detected, providing a high degree of structural information and selectivity. researchgate.net
LC-MS/MS is particularly valuable for analyzing low-abundance species in complex biological samples. nih.gov For example, it has been successfully used to quantify gemcitabine (B846) (a 2'-deoxycytidine analog) and its metabolite in human plasma at picogram per milliliter levels. nih.gov The performance of LC-MS/MS is highly dependent on the ionization efficiency of the target analytes. nih.gov Researchers have found that factors such as the composition of the DNA hydrolysate buffer can suppress the protonation of 2'-deoxycytidine and its derivatives, but this suppression can be overcome by additives like ammonium bicarbonate. nih.gov
Isotope-dilution LC-MS/MS is considered the gold standard for the accurate quantification of epigenetic modifications, including 5-methyl-2'-deoxycytidine and its oxidized derivatives like 5-hydroxymethyl-2'-deoxycytidine, 5-formyl-2'-deoxycytidine, and 5-carboxy-2'-deoxycytidine. nih.govacs.org This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. nih.gov The labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. oup.comnih.gov By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, precise and accurate quantification can be achieved, as this ratio corrects for variations in sample preparation and instrument response. nih.govoup.com This technique has been instrumental in advancing our understanding of the roles of DNA modifications in various biological processes and diseases. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. wikipedia.org For 2'-deoxycytidine and its derivatives, NMR provides detailed information about the conformation of the sugar ring, the orientation of the base, and interactions with other molecules. acs.org The primary types of NMR used for nucleic acid analysis are ¹H, ¹³C, ¹⁵N, and ³¹P NMR. wikipedia.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to determine through-bond and through-space connectivities between atoms, respectively. wikipedia.org This information is crucial for determining the three-dimensional structure of DNA and RNA containing 2'-deoxycytidine. wikipedia.org For example, ¹⁹F NMR has been used to study the B-to-Z DNA transition in oligonucleotides containing 5-fluoro-2'-deoxycytidine. acs.org
| Nucleus | Information Obtained wikipedia.org |
|---|---|
| ¹H | Proton environments, sugar pucker, base conformation |
| ¹³C | Carbon skeleton, conformational changes |
| ¹⁵N | Nitrogen environments, hydrogen bonding |
| ³¹P | Phosphodiester backbone conformation |
Spectrophotometric and spectrofluorometric methods are based on the measurement of light absorption and emission, respectively. mdpi.comresearchgate.net While less specific than chromatographic and mass spectrometric techniques, they can be simple, rapid, and cost-effective for certain applications. nih.gov For 2'-deoxycytidine, spectrophotometry is often used for quantification following separation by HPLC, by measuring its absorbance at a specific wavelength. nih.gov Spectrofluorometric methods can offer higher sensitivity. redalyc.orgnih.gov These methods often involve derivatization of the analyte to produce a fluorescent product. nih.gov For instance, some methods are based on the oxidation of the target compound, leading to a measurable change in fluorescence. nih.gov The choice of the specific method depends on the required sensitivity and the potential for interference from other components in the sample. nih.gov
The coupling of multiple analytical techniques, known as hyphenation, provides enhanced analytical power for the analysis of complex samples. ijpsjournal.comactascientific.comsaspublishers.com These techniques combine the separation power of one method with the detection and identification capabilities of another. For the analysis of 2'-deoxycytidine and its metabolites, advanced hyphenated techniques such as LC-NMR and LC-MS-MS are particularly powerful. researchgate.net
LC-NMR allows for the direct structural elucidation of compounds as they are separated by HPLC. This is especially useful for identifying unknown metabolites or degradation products of 2'-deoxycytidine analogs. acs.orgresearchgate.net The combination of LC-PDA-MS (Liquid Chromatography-Photodiode Array-Mass Spectrometry) provides multiple streams of data (retention time, UV-Vis spectrum, and mass spectrum) for each separated component, leading to a high degree of confidence in compound identification. actascientific.com These advanced techniques are invaluable in drug metabolism studies, biomarker discovery, and the comprehensive analysis of the cellular nucleoside pool.
Quantitative Proteomics (e.g., Mass Spectrometry-Based)
Quantitative proteomics, particularly mass spectrometry-based approaches, has become an indispensable tool for understanding the global cellular protein changes in response to treatment with 2'-Deoxycytidine analogs like 5-aza-2'-deoxycytidine (decitabine). These methods allow for the large-scale identification and quantification of proteins, providing a snapshot of the cellular proteome under different conditions. thermofisher.com
Mass spectrometry-based quantitative proteomics can be broadly categorized into label-based and label-free methods. rsc.org
Label-based quantification involves the use of stable isotopes to differentially label proteins or peptides from different samples (e.g., treated vs. untreated cells). Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate labeled amino acids into proteins. nih.gov Other techniques involve chemical labeling of peptides with isobaric tags (e.g., iTRAQ, TMT) which allows for the simultaneous analysis of multiple samples. rsc.org
Label-free quantification methods compare the signal intensities of peptides or the number of spectral counts to determine relative protein abundance between samples. rsc.org This approach avoids the use of expensive isotopic labels but requires highly reproducible experimental workflows and sophisticated data analysis. mdpi.com
A significant application of quantitative proteomics in the context of 2'-Deoxycytidine analogs is the study of changes in the histone proteome. For instance, a quantitative proteomic analysis of histone modifications in leukemia cell lines sensitive and resistant to decitabine (B1684300) revealed distinct profiles of post-translational modifications (PTMs). nih.gov This study identified several histone marks that were differentially regulated upon drug treatment, suggesting their potential role as biomarkers for drug responsiveness. nih.gov Such analyses provide crucial information on the epigenetic mechanisms modulated by these compounds, downstream of their direct effect on DNA methylation. nih.gov
Isotope Tracing and Metabolic Flux Analysis
Isotope tracing is a powerful technique used to track the metabolic fate of molecules within a cell or organism. isotope.comspringernature.com By labeling 2'-Deoxycytidine or its precursors with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow its uptake, conversion into various phosphorylated forms, incorporation into DNA, and catabolism. nih.govyoutube.com Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is then used to detect and quantify the labeled metabolites, providing a dynamic view of the metabolic pathways involved. nih.gov
Metabolic flux analysis (MFA) is a computational method that uses isotope tracing data to calculate the rates (fluxes) of metabolic reactions. nih.gov This approach provides a quantitative understanding of cellular metabolism and how it is altered by genetic or environmental perturbations, such as drug treatment. While direct MFA studies on 2'-Deoxycytidine are not extensively documented in the available literature, the principles of MFA are readily applicable to pyrimidine (B1678525) metabolism. nih.govmdpi.com For example, by providing cells with labeled glucose or glutamine, one can trace the flow of carbon and nitrogen atoms through the de novo and salvage pathways of pyrimidine nucleotide synthesis, including the production of 2'-deoxycytidine triphosphate (dCTP). nih.gov This would allow researchers to quantify the relative contributions of these pathways to the dCTP pool and how they are affected by analogs of 2'-Deoxycytidine.
Computational Modeling and Simulations
Computational approaches have become integral to understanding the molecular interactions and metabolic networks involving 2'-Deoxycytidine. These methods complement experimental data by providing detailed structural and dynamic insights at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 2'-Deoxycytidine) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding how 2'-Deoxycytidine and its analogs interact with the active sites of enzymes involved in its metabolism, such as deoxycytidine kinase (dCK). Docking studies can help rationalize the substrate specificity of these enzymes and guide the design of novel nucleoside analogs with improved therapeutic properties.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems. By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon ligand binding, the stability of protein-ligand complexes, and the role of solvent molecules in these interactions. For example, MD simulations have been used to study the hydration patterns around 2'-Deoxycytidine, revealing differences in the interaction with water molecules between the hydrophobic base and the hydrophilic sugar moiety.
A key application of computational modeling in the context of 2'-Deoxycytidine research is the study of its interactions with DNA methyltransferases (DNMTs). Analogs such as 5-aza-2'-deoxycytidine are potent inhibitors of DNMTs. wikipedia.org Computational models have been developed to understand the mechanism of this inhibition. After being incorporated into DNA, 5-aza-2'-deoxycytidine forms a covalent bond with the DNMT enzyme, trapping it on the DNA and leading to its degradation. wikipedia.orgbmj.com Modeling these interactions helps to elucidate the precise structural and chemical basis for this trapping mechanism.
Mathematical modeling of metabolic pathways allows for a systems-level understanding of how 2'-Deoxycytidine is metabolized and how its presence affects the broader network of cellular reactions. These models typically consist of a series of ordinary differential equations (ODEs) that describe the rates of each enzymatic reaction in the pathway. By integrating experimental data on enzyme kinetics and metabolite concentrations, these models can simulate the dynamic behavior of the pyrimidine metabolic network. They can be used to predict how the levels of 2'-Deoxycytidine and its phosphorylated derivatives change over time and in response to various stimuli. Such models are valuable for identifying rate-limiting steps in the pathway and for predicting the effects of drugs that target specific enzymes in pyrimidine metabolism. elsevierpure.comfgcu.edu
Cell Line Models and In Vitro Studies
In vitro studies using various cell lines are fundamental to investigating the biological effects of 2'-Deoxycytidine and its analogs. These studies provide a controlled environment to dissect the molecular mechanisms of action, cytotoxicity, and resistance.
A wide range of human cancer cell lines have been used to study the effects of 2'-Deoxycytidine analogs, particularly the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (decitabine). nih.govbrieflands.comnih.gov These studies have been instrumental in characterizing its mechanism of action, which involves its incorporation into DNA and subsequent trapping of DNMTs, leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes. wikipedia.orgbmj.com
In vitro cytotoxicity assays, such as colony formation assays and MTT assays, are routinely used to determine the concentration-dependent effects of these compounds on cell viability and proliferation. aacrjournals.orgaacrjournals.org For example, studies have shown that the cytotoxic effects of 5-aza-2'-deoxycytidine can vary by several orders of magnitude across different cancer cell lines. nih.gov This variability is often linked to the expression levels of the enzymes responsible for its uptake and activation, such as this compound kinase (dCK). nih.govnih.gov
Cell line models have also been crucial in understanding the mechanisms of resistance to 2'-Deoxycytidine analogs. nih.govnih.gov Resistance can arise from various factors, including reduced expression of nucleoside transporters, decreased activity of dCK, or increased expression of catabolic enzymes like cytidine deaminase. nih.govnih.gov
The table below summarizes the findings from several in vitro studies on 5-aza-2'-deoxycytidine in different cancer cell lines.
In Vitro Studies of 5-aza-2'-deoxycytidine in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| BGC-823 | Gastric Cancer | Induces cytotoxicity independent of p53 status. | spandidos-publications.com |
| HCT-116 | Colon Cancer | Inhibits cell growth and induces apoptosis through downregulation of DNMT1 and upregulation of CIP/KIP and INK4a/ARF gene families. | brieflands.com |
| T24 | Bladder Cancer | Demonstrates dose-dependent cytotoxicity, with similar toxicity to its dinucleotide prodrug S110 at higher concentrations. | aacrjournals.org |
| OCI-AML3 | Acute Myeloid Leukemia | Inhibits cell growth in a dose-dependent manner and acts synergistically with SUMO E1 inhibitors. | bmj.com |
| A(T1)Cl-3 | Hamster Fibrosarcoma | Exhibits potent cytotoxicity that is highly dependent on the duration of exposure. This compound acts as a potent antagonist to its cytotoxic effects. | aacrjournals.org |
Preclinical Animal Models
Preclinical animal models are indispensable for evaluating the in vivo effects of 2'-deoxycytidine and its analogs, particularly in the context of oncological research. These models allow for the study of efficacy, mechanism of action, and potential therapeutic strategies in a living system that mimics human disease. Mouse models are the most extensively used, encompassing various types including chemically-induced, genetically engineered, and xenograft models.
In prostate cancer research, the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model has been employed to study the effects of 5-aza-2'-deoxycytidine. aacrjournals.orgnih.gov Studies have shown that this analog can be an effective chemopreventive agent, capable of preventing the progression of early-stage disease. aacrjournals.orgnih.gov When used in combination with castration in TRAMP mice with established prostate cancers, 5-aza-2'-deoxycytidine provided significant survival benefits compared to either treatment alone. aacrjournals.orgnih.gov This combined treatment also reduced the incidence of malignant disease and lymph node metastases, suggesting it may prolong the time to androgen-independence. aacrjournals.org
For lung cancer, (C3H/HeJ×A/J) F1 hybrid mice have been used in a primary lung tumor model induced by the carcinogen 4-(methyl-nitrosamino)-1-(3-pyridyl)-1-butanone. In this model, treatment with 5-aza-2'-deoxycytidine resulted in a significant reduction in both tumor incidence and multiplicity. oup.com Another study in female A/J mice with vinyl carbamate-induced lung tumors also demonstrated a reduction in tumor multiplicity following treatment with 5-aza-2'-deoxycytidine. aacrjournals.org Furthermore, orthotopic xenograft models using human lung cancer cell lines (H358 and H460) in nude mice have been used to assess different administration routes, finding that intratracheal administration of 5-azacytidine (B1684299) was more effective and less toxic than intravenous delivery. nih.gov
In addition to mice, other animal models are emerging. For instance, preclinical trials in tumor-bearing dogs are being used to assess the safety and effectiveness of novel hypomethylating nucleosides, complementing human clinical trials. studypages.comosu.educsuanimalcancercenter.org Zebrafish have also been employed, particularly in studies of hepatocellular carcinoma, where 5-azacytidine was shown to downregulate tumor neo-angiogenesis. mdpi.com
| Disease Model | Animal Model | Compound Studied | Key Research Findings | Reference |
|---|---|---|---|---|
| Prostate Cancer | Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) | 5-aza-2'-deoxycytidine | Combined with castration, significantly improved survival and reduced metastasis compared to monotherapy. | aacrjournals.orgnih.gov |
| Lung Cancer | (C3H/HeJ×A/J) F1 hybrid mice with chemically-induced tumors | 5-aza-2'-deoxycytidine | Demonstrated a chemopreventive effect, reducing tumor incidence by 23% and multiplicity by 42%. | oup.com |
| Lung Cancer | Female A/J mice with vinyl carbamate-induced tumors | 5-aza-2'-deoxycytidine | Reduced lung tumor multiplicity. | aacrjournals.org |
| Lung Cancer | Nude mice with orthotopic H358 & H460 human lung cancer xenografts | 5-azacytidine | Intratracheal administration was more effective in prolonging survival than intravenous administration. | nih.gov |
| Hepatocellular Carcinoma | Zebrafish model with JHH-6 cell xenografts | 5-azacytidine | Demonstrated downregulation of tumor neo-angiogenesis. | mdpi.com |
| Various Cancers | Tumor-bearing dogs | TdCyd and Aza-TdC | Used to assess safety, metabolism, and effects of novel hypomethylating agents. | studypages.comcsuanimalcancercenter.org |
Omics Technologies Integration (e.g., Genomics, Epigenomics, Metabolomics)
The integration of "omics" technologies provides a holistic view of the cellular and systemic effects of 2'-deoxycytidine and its analogs. By combining genomics, epigenomics, and metabolomics, researchers can connect changes in DNA methylation patterns to alterations in gene expression, genomic stability, and metabolic pathways. frontlinegenomics.comphmethods.net
Epigenomics: The most well-studied omics application related to 2'-deoxycytidine involves its analog, 5-aza-2'-deoxycytidine (Decitabine). Epigenomic studies focus on its role as a DNA methyltransferase (DNMT) inhibitor. wikipedia.org When incorporated into DNA, it traps DNMT enzymes, leading to their degradation and a subsequent passive, replication-dependent loss of methylation across the genome. wikipedia.orgoup.com This genome-wide hypomethylation can reactivate the expression of tumor suppressor genes that were epigenetically silenced in cancer cells. wikipedia.orgresearchgate.net This mechanism is a cornerstone of its anti-tumor activity and has been extensively investigated using techniques that map DNA methylation across the genome. researchgate.net
Genomics: At the genomic level, the incorporation of 5-aza-2'-deoxycytidine into the DNA strand is a critical event. While its primary epigenetic effect is gene reactivation, genomic studies have revealed that this process can also induce significant DNA damage. nih.govnih.gov Research has shown that treatment with 5-aza-2'-deoxycytidine leads to the formation of DNA double-strand breaks and cell cycle arrest, which are characteristic of a DNA damage response. nih.gov Furthermore, this induced hypomethylation, particularly at pericentromeric regions, has been shown to alter the DNA methylation landscape required for proper chromosome segregation. This can lead to mitotic defects and aneuploidy, a form of genomic instability where cells have an abnormal number of chromosomes. nih.gov
Metabolomics: Metabolomics offers insights into the functional consequences of genetic and epigenetic changes by analyzing the global profile of metabolites. In the context of 2'-deoxycytidine, metabolomic studies help situate it within broader biochemical networks. For example, the enzyme cytidine deaminase catalyzes the conversion of 2'-deoxycytidine to 2'-deoxyuridine. nih.gov Mendelian randomization studies have identified a causal association between the ratio of 2'-deoxyuridine to cytidine and the risk for upper gastrointestinal tumors, highlighting the importance of this metabolic pathway in cancer. nih.gov Integrating metabolomic data with genomic and transcriptomic information can thus help elucidate how alterations in nucleotide metabolism, influenced by compounds like 2'-deoxycytidine, contribute to disease phenotypes. researchgate.net
By integrating these omics fields, a more comprehensive picture emerges: an epigenetic modifier (5-aza-2'-deoxycytidine) alters the epigenome (DNA demethylation), which impacts the transcriptome (gene reactivation) but also challenges the genome (DNA damage and instability), with ultimate consequences for the metabolome (altered nucleotide pathways) and cell fate. nih.gov
| Omics Field | Methodology/Focus | Key Findings Related to 2'-Deoxycytidine and its Analogs | Reference |
|---|---|---|---|
| Epigenomics | Study of DNA methylation patterns and gene expression. | 5-aza-2'-deoxycytidine acts as a DNMT inhibitor, causing genome-wide hypomethylation and reactivation of silenced tumor suppressor genes. | wikipedia.orgresearchgate.net |
| Genomics | Analysis of DNA integrity and chromosomal stability. | Incorporation of 5-aza-2'-deoxycytidine into DNA induces DNA double-strand breaks, cell cycle arrest, and can lead to aneuploidy (genomic instability). | nih.govnih.gov |
| Metabolomics | Profiling of small molecule metabolites in biological systems. | The metabolic pathway converting 2'-deoxycytidine to 2'-deoxyuridine is relevant to cancer risk; the ratio of these metabolites is associated with upper gastrointestinal tumors. | nih.gov |
Future Research Directions and Therapeutic Potential
Elucidating Undiscovered Metabolic Pathways and Regulatory Networks
While the primary metabolic pathways of 2'-deoxycytidine (B1670253) are well-documented, future research aims to uncover more nuanced aspects of its metabolism and regulation. A key area of interest is understanding how 2'-deoxycytidine and its analogues are processed within cells, particularly the roles of enzymes like deoxycytidine kinase, cytidine (B196190) deaminase (CDD), and dCMP deaminase in their activation and inactivation. nih.gov A novel technique using 5-ethynyl 2'-deoxycytidine (EdC) has been developed to analyze these pathways, revealing the combined impact of transporters and enzymes on the metabolism of this compound analogues. nih.gov This method has already shown that in certain non-cancer cell lines, dCMP deaminase is the primary enzyme for cytidine deaminase activity, a finding that could have significant implications for drug development. nih.gov
Furthermore, research is exploring the intricate gene regulatory networks that are influenced by 2'-deoxycytidine analogues, such as 5-aza-2'-deoxycytidine (decitabine). birmingham.ac.uk Studies are moving beyond the view of these analogues solely as DNA demethylating agents to understand their broader impact on gene expression, which can occur through various mechanisms, some independent of demethylation. researchgate.netoup.com High-throughput methods and functional genomics are being employed to unravel how these compounds disrupt the complex regulatory networks that underlie diseases like cancer. birmingham.ac.uk The integration of multi-omics data is also proving crucial in building a comprehensive picture of the metabolic and regulatory effects of these compounds. tandfonline.com
Identification of Novel Biomarkers for Disease Diagnosis and Prognosis
Elevated levels of 2'-deoxycytidine in bodily fluids, resulting from the breakdown of dying cells, have positioned it as a potential biomarker for various diseases. ekb.eg Research has demonstrated its potential in detecting conditions like hepatocellular carcinoma (HCC) and hepatitis C (HCV). ekb.eg In patients with HCC, serum levels of 2'-deoxycytidine were found to be significantly higher than in healthy individuals. ekb.eg A specific cutoff level of 2'-deoxycytidine showed high sensitivity and specificity for diagnosing HCC, although its elevation in HCV suggests it may be more indicative of hepatocyte damage than specific to cancer. ekb.eg Combining 2'-deoxycytidine with other markers like alpha-fetoprotein (AFP) could offer more comprehensive diagnostic information. ekb.eg
Beyond the parent compound, its methylated form, 5-methyl-2'-deoxycytidine, is being investigated as a biomarker for monitoring chronic inflammatory diseases, such as chronic hepatitis B. researchgate.net The levels of this methylated nucleoside in circulation can reflect global DNA methylation changes associated with disease activity. researchgate.net Additionally, the methylation status of specific microRNA genes, which can be influenced by treatment with 2'-deoxycytidine analogues like 5-aza-2'-deoxycytidine, is emerging as a powerful biomarker for cancer detection. nih.gov For instance, a panel of methylated miRNA genes has shown high sensitivity and specificity for detecting bladder cancer from urine samples. nih.gov Future research will likely focus on validating these biomarkers in larger patient cohorts and exploring their utility in predicting treatment response and prognosis for a wider range of diseases. revportcardiol.orgmdpi.comeuropa.eu
Development of Next-Generation 2'-Deoxycytidine Analogues with Enhanced Efficacy and Reduced Resistance
A major focus of current research is the development of new 2'-deoxycytidine analogues that can overcome the limitations of existing drugs, such as toxicity and the development of resistance. tandfonline.com Resistance can arise through various mechanisms, including reduced activity of the activating enzyme this compound kinase (dCK) or increased activity of the inactivating enzyme cytidine deaminase. researchgate.netdiva-portal.org
To counter these challenges, several innovative strategies are being pursued:
Prodrugs and Novel Formulations: Creating prodrugs that release the active monophosphate form of the analogue inside the cell, bypassing the need for dCK activation, is a promising approach. diva-portal.org Another strategy involves developing dinucleotide prodrugs, like guadecitabine (B612196) (SGI-110), which are designed to be more stable and less susceptible to deamination. nih.gov
Structural Modifications: Researchers are synthesizing analogues with modifications to the sugar ring, such as 4'-thio substitutions. tandfonline.comnih.govmdpi.com For example, 4'-thio-2'-deoxycytidine (T-dCyd) and its 5-aza derivative (aza-T-dCyd) have shown potent anticancer activity with potentially lower toxicity than older analogues. tandfonline.comnih.govresearchgate.net Another promising compound, 4'-ethynyl-2'-deoxycytidine (B12373897) (EdC), has demonstrated potent activity against certain types of lymphoma and leukemia and is resistant to common resistance mechanisms. nih.gov
Combination Therapies: Combining 2'-deoxycytidine analogues with other agents is another key strategy. For instance, using a cytidine deaminase inhibitor like tetrahydrouridine (B1681287) can prevent the breakdown of the analogue, increasing its therapeutic effect. researchgate.netpnas.org Similarly, combining these analogues with other epigenetic drugs or chemotherapy agents can lead to synergistic effects. researchgate.netcuni.cz
These next-generation compounds aim to provide a wider therapeutic window, improved oral bioavailability, and greater efficacy against a broader range of cancers and other diseases. tandfonline.comnih.govresearchgate.net
Advancements in Precision Medicine Approaches
The future of therapy involving 2'-deoxycytidine and its analogues lies in precision medicine, tailoring treatment to the individual characteristics of a patient's disease. frontiersin.org
Personalized Treatment Strategies Based on Metabolic Profiles
Pharmacometabolomics, the study of how an individual's metabolic profile affects their response to a drug, is a key component of this personalized approach. nih.gov By analyzing the metabolic signature of a patient's tumor before and during treatment, clinicians can potentially predict how they will respond to a particular 2'-deoxycytidine analogue. nih.gov For example, metabolic profiling of bladder cancer has shown that specific metabolites are altered in response to neoadjuvant chemotherapy, including an increase in 2'-deoxycytidine-5'-monophosphate. dtic.mil This kind of "metabotyping" could help stratify patients into different risk groups and guide the selection of the most effective therapy, minimizing the chances of resistance and unnecessary toxicity. nih.gov Research in neuroendocrine tumors also suggests that analyzing the metabolic profile of a tumor could guide the use of combination therapies, including agents like 5-aza-2'-deoxycytidine. thno.org
Understanding Metabolic Heterogeneity in Disease
It is increasingly clear that tumors are not uniform masses of cells; they exhibit significant metabolic heterogeneity. jcancer.orgmdpi.com This means that different cells within the same tumor can have distinct metabolic characteristics, which can influence disease progression and treatment response. jcancer.org Single-cell analysis techniques are being used to dissect this heterogeneity. For instance, in colorectal cancer, integrating single-cell and bulk transcriptome data has allowed researchers to identify different metabolic subtypes that correlate with clinical outcomes. jcancer.org Understanding this metabolic diversity is crucial for developing therapies that can effectively target all cancer cells within a tumor, not just the dominant metabolic phenotype. mdpi.com
Integration of Multi-Omics Data for Comprehensive Understanding of Disease Mechanisms
To gain a truly holistic understanding of the role of 2'-deoxycytidine and its analogues in disease, researchers are increasingly turning to the integration of multi-omics data. nih.gov This approach combines information from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular and cellular events that occur in a disease state and in response to treatment. arxiv.orgresearchgate.netnih.gov
By integrating these different layers of biological information, scientists can:
Identify key drivers of disease: Combining DNA methylation data with gene expression profiles can pinpoint the critical genes and pathways that are dysregulated in a particular cancer. researchgate.netnih.gov
Uncover complex regulatory networks: Multi-omics analysis can reveal how changes at the genetic level translate into alterations in protein function and metabolic pathways. birmingham.ac.uk
Discover novel therapeutic targets and biomarkers: An integrated approach can identify new molecules and pathways that can be targeted with drugs, as well as new biomarkers for diagnosis and prognosis. nih.govresearchgate.netnih.gov
For example, in kidney disease research, integrating tissue transcriptomics with urine and plasma proteomics and metabolomics has helped to identify pathways and proteins associated with disease progression. nih.gov This comprehensive, systems-level approach is essential for unraveling the complex mechanisms underlying diseases and for developing the next generation of targeted and personalized therapies based on 2'-deoxycytidine. gla.ac.uk
Exploration of Combined Therapeutic Modalities
The exploration of 2'-Deoxycytidine, particularly its analog 5-aza-2'-deoxycytidine (Decitabine), in combination with other therapeutic agents represents a promising frontier in cancer treatment. Research indicates that such combined modalities can enhance therapeutic efficacy, overcome drug resistance, and improve patient outcomes. Preclinical and clinical studies have investigated the synergistic effects of Decitabine (B1684300) with a variety of agents, including other epigenetic drugs, cytotoxic agents, and radiation therapy.
Synergistic Effects with Other Anticancer Agents
The combination of 2'-Deoxycytidine analogs with other anticancer drugs has shown significant synergistic effects in preclinical models. For instance, the sequential treatment of drug-resistant breast cancer cells with Decitabine and doxorubicin (B1662922) resulted in a dramatic enhancement of doxorubicin's efficacy, reducing its half-maximal inhibitory concentration (IC50) by several thousand-fold. This synergistic effect is attributed to the reactivation of silenced tumor suppressor genes, such as p21WAF1/CIP1, which leads to cell cycle arrest at the G2/M phase.
Similarly, in colon cancer cells, Decitabine has demonstrated synergistic cytotoxicity when combined with oxaliplatin (B1677828) (L-OHP). In Ewing's sarcoma cells, the combination of Decitabine with histone deacetylase (HDAC) inhibitors like MS-275 has shown marked synergy, correlating with the reactivation of tumor suppressor genes. Furthermore, in medullary thyroid carcinoma cells, combining Decitabine with the mTOR inhibitor everolimus (B549166) resulted in strong synergistic antiproliferative activity by inducing apoptosis. This effect was linked to the neurotrophin signaling pathway.
In myeloid leukemic cells, the combination of Decitabine with the EZH2 inhibitor 3-Deazaneplanocin-A (DZNep) has also exhibited synergistic antineoplastic action and induction of apoptosis. These findings underscore the potential of combining 2'-Deoxycytidine analogs with a diverse range of anticancer agents to achieve greater therapeutic benefit.
Table 1: Preclinical Studies of 2'-Deoxycytidine Analogs in Combination Therapy Click on the headers to sort the table.
| 2'-Deoxycytidine Analog | Combination Agent | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| Decitabine | Doxorubicin | Breast Cancer | Synergistic cytotoxicity, reduced IC50 of doxorubicin | |
| Decitabine | Oxaliplatin (L-OHP) | Colon Cancer | Synergistic cytotoxicity | |
| Decitabine | MS-275 (HDAC inhibitor) | Ewing's Sarcoma | Marked synergy, reactivation of tumor suppressor genes | |
| Decitabine | Everolimus (mTOR inhibitor) | Medullary Thyroid Carcinoma | Synergistic antiproliferative activity, apoptosis induction | |
| Decitabine | 3-Deazaneplanocin-A (DZNep) | Myeloid Leukemia | Synergistic antineoplastic action, apoptosis induction | |
| Decitabine | Valproic Acid (VPA) | Mesothelioma | Synergistic cell killing and induction of tumor antigen expression | |
| Decitabine | Irinotecan (CPT-11) / SN-38 | Colorectal Cancer (HCT116) | Additive/synergistic potentiation of antitumor activity |
Overcoming Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. Epigenetic alterations, such as DNA methylation, can contribute to this resistance by silencing genes involved in drug response pathways. The use of 2'-Deoxycytidine analogs, like Decitabine, can reverse these epigenetic changes and potentially restore sensitivity to chemotherapy.
For instance, Decitabine treatment has been shown to re-sensitize various cancer cells to chemotherapeutic drugs. In drug-resistant breast cancer cells, sequential treatment with Decitabine and doxorubicin effectively overcame doxorubicin resistance. The proposed mechanism involves the demethylation and reactivation of genes that regulate cell cycle and apoptosis.
However, the effectiveness of Decitabine in overcoming resistance can be cell-line specific. In a study on docetaxel-resistant breast cancer cells, while changes in DNA methylation were associated with resistance, treatment with Decitabine did not overcome it. This suggests that the interplay of epigenetic mechanisms and drug resistance is complex and may require further investigation to identify the most effective combination strategies for specific cancer types and resistance profiles.
Another approach to tackling resistance involves combining 5-aza-2'-deoxycytidine with agents that target cells deficient in this compound kinase (DCK), the enzyme required to activate 5-aza-2'-deoxycytidine. For example, 3-deazauridine (B583639) has been shown to be effective against leukemic cells lacking DCK and can enhance the antileukemic action of
Q & A
Basic Research Questions
Q. What is the role of 2'-deoxycytidine in DNA synthesis, and how can its metabolic phosphorylation be experimentally characterized?
- Methodological Answer : 2'-Deoxycytidine is phosphorylated by kinases (e.g., deoxycytidine kinase, thymidine kinase 2) to form dCMP, dCDP, and dCTP, which are precursors for DNA synthesis. To study this pathway, use radiolabeled 2'-deoxycytidine in cell cultures or purified enzyme assays, followed by HPLC or LC-MS to quantify phosphorylated metabolites. Kinase activity can be inhibited using specific inhibitors (e.g., tetrahydrouridine for this compound kinase) to validate enzyme specificity .
Q. What analytical techniques are recommended for quantifying 2'-deoxycytidine and its derivatives in biological samples?
- Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, reversed-phase HPLC with UV detection (λ = 270 nm) or electrospray ionization (ESI)-MS in positive ion mode can separate and identify 2'-deoxycytidine, 5-methyl-2'-deoxycytidine (epigenetic studies), and phosphorylated derivatives. Calibrate using synthetic standards and validate with spike-recovery experiments in matrices like plasma or tissue lysates .
Q. How can researchers ensure the purity and stability of 2'-deoxycytidine in experimental setups?
- Methodological Answer : Store 2'-deoxycytidine at -20°C in anhydrous conditions to prevent hydrolysis. Verify purity via NMR (e.g., ¹H/¹³C spectra for structural confirmation) and assess degradation using accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic LC-MS analysis. Use chelating agents (e.g., EDTA) in buffers to avoid metal-catalyzed decomposition .
Advanced Research Questions
Q. How do synthetic 2'-deoxycytidine analogs (e.g., gemcitabine) mechanistically disrupt DNA replication, and what experimental models best capture their therapeutic effects?
- Methodological Answer : Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is incorporated into DNA, causing chain termination. Use in vitro DNA polymerase assays with fluorescently labeled dNTPs to measure incorporation efficiency. In vivo, employ xenograft models (e.g., pancreatic cancer cell lines) with gemcitabine treatment, followed by qPCR or comet assays to quantify DNA damage and apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
